Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-8(2,3)13-7(11)10-4-9(5-10)6-12-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLOFVXRGBRINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Applications of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Executive Summary
This technical guide provides an in-depth analysis of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate, a novel heterocyclic building block gaining significant traction in medicinal chemistry and drug discovery. The molecule's unique architecture, featuring a strained spirocyclic junction between an oxirane and a Boc-protected azetidine ring, imparts a distinct three-dimensional character that is highly sought after for exploring new chemical space. We will dissect its core physicochemical properties, propose a representative synthetic strategy, and explore its primary applications as a versatile scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes to design next-generation therapeutics, particularly as a bioisostere for traditional ring systems and as a component in advanced modalities like protein degraders.
Molecular Structure and Identifiers
The foundational identity of any chemical entity begins with its structure and recognized identifiers. This compound is a spiro-heterocycle, meaning two rings share a single common atom. This structural feature locks the molecule into a rigid conformation, a desirable trait in drug design for reducing entropic loss upon binding to a target.
-
IUPAC Name: this compound[1]
-
Common Synonyms: 5-Boc-1-oxa-5-azaspiro[2.3]hexane[1]
-
Chemical Structure:
Core Physicochemical Properties
The utility of a building block in drug discovery is fundamentally governed by its physicochemical properties. These parameters influence solubility, permeability, metabolic stability, and ultimately, the pharmacokinetic profile of a parent drug molecule.
Quantitative Data Summary
The following table summarizes key computed physicochemical properties, which provide a quantitative basis for understanding the molecule's behavior. The low XLogP3 value suggests good hydrophilicity, while the Topological Polar Surface Area (TPSA) is well within the range for good oral bioavailability according to Lipinski's Rule of Five.
| Property | Value | Data Source |
| Molecular Weight | 185.22 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 0.4 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 42.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 185.1052 g/mol | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Qualitative Properties and Handling
-
Solubility: With a calculated logP of 0.4, the compound is predicted to have a favorable balance of hydrophilicity and lipophilicity, suggesting solubility in a range of common organic solvents like dichloromethane, ethyl acetate, and methanol, as well as moderate aqueous solubility.
-
Stability and Storage: The presence of a strained oxirane ring implies potential reactivity towards strong nucleophiles or acids. Therefore, the compound should be handled under anhydrous conditions and stored away from strong acids or bases. Commercial suppliers recommend storing the compound sealed, in a dry environment at room temperature.[3] The tert-butoxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid), a common deprotection strategy in organic synthesis.
Synthesis and Characterization
The construction of strained spirocyclic systems presents unique synthetic challenges. The strategy must efficiently build the high-energy four-membered rings around a central quaternary carbon.
Rationale for Synthetic Strategy
A logical and field-proven approach to synthesizing spiro[2.3] systems involves the intramolecular cyclization of a suitably functionalized precursor. A strain-release driven spirocyclization is a modern and effective strategy for forming such motifs.[5] For the title compound, a plausible retrosynthesis originates from N-Boc-3-azetidinone, a commercially available starting material. The key steps involve introducing a two-carbon unit that can be converted into the oxirane ring.
Representative Synthetic Protocol
The following protocol is a representative, logical pathway for the synthesis of this class of compounds.
Step 1: Olefination of N-Boc-3-azetidinone The ketone of N-Boc-3-azetidinone is converted to an exocyclic methylene group. The Wittig reaction is a classic and reliable choice for this transformation.
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium or potassium tert-butoxide dropwise.
-
Allow the resulting yellow-orange ylide solution to stir for 1 hour at 0 °C.
-
Add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. The crude product, N-Boc-3-methyleneazetidine, is purified by column chromatography.
Step 2: Epoxidation of the Alkene The exocyclic double bond is then oxidized to form the desired oxirane ring, completing the spirocycle. Meta-chloroperoxybenzoic acid (m-CPBA) is a standard and effective reagent for this transformation.
-
Dissolve the N-Boc-3-methyleneazetidine from the previous step in a chlorinated solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise, monitoring the reaction by TLC. The peracid is slightly acidic, so including a mild buffer like sodium bicarbonate can prevent potential Boc-deprotection.
-
Upon completion, quench the excess peracid with a reducing agent (e.g., aqueous sodium thiosulfate solution).
-
Wash the organic layer sequentially with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product, this compound, is purified by flash column chromatography.
Caption: A representative two-step synthetic workflow for the target compound.
Spectroscopic Characterization (Expected)
While specific experimental spectra are not widely published, the structure allows for the prediction of key NMR signals:
-
¹H NMR: A sharp singlet integrating to 9H around δ 1.4-1.5 ppm for the tert-butyl group. The four protons of the azetidine ring and the two protons of the oxirane ring would appear as distinct multiplets in the δ 2.5-4.5 ppm region.
-
¹³C NMR: A signal around δ 80 ppm for the quaternary carbon of the Boc group and a signal around δ 28 ppm for the three methyl carbons. The spirocyclic carbon would be a key quaternary signal, with other carbons of the azetidine and oxirane rings appearing in the range of δ 40-70 ppm.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this building block lies in its application to solve modern challenges in medicinal chemistry. Its rigid, three-dimensional structure is a powerful tool for designing molecules with improved pharmacological properties.
Bioisosterism: A 3D Alternative to Piperidine
Spirocyclic scaffolds are increasingly used as bioisosteres—substituents that retain similar biological activity but possess different physical or chemical properties. The 1-oxa-5-azaspiro[2.3]hexane core can be considered a novel bioisostere of piperidine, one of the most common heterocycles in approved drugs.[6][7]
-
Improved Properties: Replacing a flexible piperidine ring with this rigid spirocycle can enhance metabolic stability by blocking sites of metabolism. Furthermore, its greater polarity (TPSA 42.1 Ų) compared to piperidine can improve aqueous solubility and reduce off-target effects related to high lipophilicity.[8]
-
Novel Exit Vectors: The spirocyclic structure presents substituent vectors in well-defined three-dimensional space, allowing for more precise interaction with target proteins compared to the chair/boat conformations of piperidine.
Caption: The bioisosteric relationship between piperidine and the spirocyclic core.
A Building Block for Protein Degraders (PROTACs)
The compound is explicitly categorized by chemical suppliers as a "Protein Degrader Building Block".[2] This points to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The rigid, compact nature of this compound makes it an excellent component for constructing these linkers, helping to achieve the optimal orientation and distance between the two ends of the PROTAC molecule.
Conclusion
This compound is more than just a novel molecule; it is a strategic tool for modern drug discovery. Its well-defined physicochemical properties, characterized by moderate polarity and low lipophilicity, combined with a rigid three-dimensional structure, make it an outstanding building block. Its primary applications as a piperidine bioisostere and as a scaffold for PROTAC linkers position it to address key challenges in medicinal chemistry, including the need for molecules with improved pharmacokinetic profiles and access to novel therapeutic modalities. As the demand for sp³-rich, structurally diverse screening compounds grows, the utility and importance of this spiro-heterocycle are set to increase significantly.
References
- 1. This compound | C9H15NO3 | CID 66521770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - CAS:934664-42-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. ivychem.com [ivychem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate: A Predictive Guide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate, a novel spirocyclic scaffold with potential applications in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document leverages spectroscopic information from closely related structural analogs, namely N-Boc-azetidine and oxetane derivatives, to forecast the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry characteristics. This guide is intended to serve as a valuable resource for the identification and characterization of this and similar spirocyclic systems in research and development settings.
Introduction: The Structural Significance of Spirocyclic Scaffolds
This compound is a unique molecule that incorporates both an azetidine and an oxetane ring fused at a single carbon atom. This spirocyclic architecture imparts significant three-dimensionality, a desirable feature in modern drug design for exploring novel chemical space and improving pharmacological properties. The azetidine moiety, protected by a tert-butyloxycarbonyl (Boc) group, and the strained oxetane ring are key functional components that will dictate the molecule's spectroscopic signature. Understanding the expected spectroscopic data is crucial for reaction monitoring, quality control, and structural confirmation during its synthesis and subsequent applications.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to be relatively simple yet informative, with distinct signals for the protons of the azetidine and oxetane rings, as well as the prominent signal from the Boc protecting group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the ring strain of the four-membered rings.
Predicted Chemical Shifts and Splitting Patterns
Based on data from N-Boc-azetidine and 3-substituted oxetane analogs, the following proton signals are predicted.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Analog Data Comparison |
| Boc (-C(CH₃)₃) | ~ 1.45 | Singlet (s) | The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet, characteristic of the Boc protecting group. Analogous N-Boc protected heterocycles consistently show this signal in the 1.4-1.5 ppm range. |
| Azetidine CH₂ (adjacent to N) | 3.90 - 4.10 | Triplet (t) or Multiplet (m) | These protons are deshielded by the adjacent nitrogen of the carbamate. In N-Boc-azetidine derivatives, these protons typically appear as triplets around 3.9-4.1 ppm. |
| Azetidine CH₂ (adjacent to spirocenter) | 3.50 - 3.70 | Triplet (t) or Multiplet (m) | These protons are slightly less deshielded than those directly attached to the nitrogen. Their chemical shift is influenced by both the nitrogen and the spirocyclic carbon. |
| Oxetane CH₂ | 4.50 - 4.70 | Multiplet (m) | The protons on the oxetane ring are significantly deshielded by the highly electronegative oxygen atom and the ring strain. In substituted oxetanes, these protons often appear as complex multiplets in the 4.4-4.8 ppm region. |
Experimental Protocol for ¹H NMR Acquisition
A standard protocol for acquiring the ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The presence of the quaternary spirocenter and the deshielded carbons of the oxetane and azetidine rings will be characteristic features.
Predicted Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Analog Data Comparison |
| Boc C=O | ~ 155 | The carbonyl carbon of the Boc group is expected in the typical range for carbamates. |
| Boc -C(CH₃)₃ | ~ 80 | The quaternary carbon of the tert-butyl group is characteristically found around 80 ppm. |
| Boc -C(CH₃)₃ | ~ 28 | The methyl carbons of the Boc group will appear as a single intense peak. |
| Azetidine CH₂ (adjacent to N) | ~ 50 - 55 | These carbons are directly attached to the nitrogen and are expected in this region, similar to other N-Boc-azetidine systems. |
| Azetidine CH₂ (adjacent to spirocenter) | ~ 45 - 50 | Slightly upfield compared to the carbons adjacent to the nitrogen. |
| Oxetane CH₂ | ~ 75 - 80 | The carbons of the oxetane ring are significantly deshielded by the oxygen atom. |
| Spirocenter (C) | ~ 60 - 70 | The quaternary spirocyclic carbon, attached to two carbons, a nitrogen, and an oxygen (indirectly), will have a unique chemical shift in this region. |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 512-1024 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorption of the carbonyl group in the Boc protecting group.
Predicted Characteristic Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (alkane) | 2850 - 3000 | Medium-Strong | Stretching |
| C=O (carbamate) | 1690 - 1710 | Strong | Stretching |
| C-O (ether) | 1050 - 1150 | Strong | Stretching |
| C-N (amine) | 1100 - 1200 | Medium | Stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet can be made.
-
Instrument: A standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry will be essential for confirming the molecular weight and can provide structural information through fragmentation patterns.
Predicted Molecular Ion and Fragmentation
-
Molecular Weight: 185.22 g/mol [1].
-
Expected Molecular Ion (M⁺): m/z = 185 (in EI-MS).
-
Expected Protonated Molecule ([M+H]⁺): m/z = 186 (in ESI-MS).
-
Expected Sodium Adduct ([M+Na]⁺): m/z = 208 (in ESI-MS).
Predicted Fragmentation Pathways:
A primary fragmentation pathway is the loss of the tert-butyl group or isobutylene from the Boc protecting group, which is a very common fragmentation for N-Boc protected compounds.
-
Loss of tert-butyl radical (-57 Da): [M - 57]⁺
-
Loss of isobutylene (-56 Da): [M - 56]⁺
-
Loss of the entire Boc group (-100 Da): [M - 100]⁺
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.
-
Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS) is recommended for observing the protonated molecule and adducts.
-
Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Conclusion
This predictive guide, based on the spectroscopic data of structurally related compounds, offers a robust framework for the characterization of this compound. The forecasted ¹H NMR, ¹³C NMR, IR, and MS data provide key signatures to look for during its synthesis and purification. As experimental data for this compound becomes available, this guide can serve as a valuable reference for comparison and interpretation.
References
An In-depth Technical Guide to Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
CAS Number: 934664-42-3 Molecular Formula: C₉H₁₅NO₃ Molecular Weight: 185.22 g/mol [1]
This technical guide provides a comprehensive overview of tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate, a unique spirocyclic building block with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the scientific rationale behind them, empowering researchers to effectively utilize this compound in their work.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
The principle of "escaping from flatland" has become a guiding tenet in contemporary medicinal chemistry, advocating for the incorporation of three-dimensional scaffolds to enhance the pharmacological properties of drug candidates. Spirocycles, characterized by two rings sharing a single atom, are exemplary of this design philosophy. Their rigid, well-defined three-dimensional structures can lead to improved binding affinity and selectivity for biological targets, as well as enhanced physicochemical properties such as solubility and metabolic stability.
The 1-oxa-5-azaspiro[2.3]hexane core, a unique fusion of an oxirane and an azetidine ring, presents a compelling scaffold for the design of novel therapeutics. The inherent ring strain of the oxirane and azetidine moieties can be strategically exploited in chemical synthesis, and the presence of both oxygen and nitrogen heteroatoms offers multiple points for functionalization and interaction with biological macromolecules. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a stable yet readily cleavable handle, facilitating its use in multi-step synthetic sequences.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug design and synthesis.
| Property | Value | Source |
| Molecular Weight | 185.22 g/mol | PubChem[1] |
| Molecular Formula | C₉H₁₅NO₃ | PubChem[1] |
| XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
The low XLogP3 value suggests good aqueous solubility, a desirable characteristic for drug candidates. The presence of three hydrogen bond acceptors (the oxygen of the oxirane and the two oxygens of the carbamate) provides opportunities for directed interactions with biological targets.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of the target compound likely involves a two-step sequence starting from a commercially available or readily accessible N-Boc-3-azetidinone. The key steps are a Wittig-type olefination to introduce the exocyclic double bond, followed by an epoxidation reaction.
References
IUPAC name Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate.
An In-Depth Technical Guide for Drug Development Professionals
Whitepaper: Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate: A Strategic Building Block for Next-Generation Therapeutics
Abstract
The relentless pursuit of novel chemical matter with enhanced three-dimensionality and superior physicochemical properties is a cornerstone of modern drug discovery. Traditional flat, aromatic scaffolds are increasingly being replaced by complex spirocyclic systems that offer improved spatial arrangement and novel intellectual property. This guide provides an in-depth analysis of this compound, a highly valuable and strategic building block. We will explore its unique molecular architecture, the synergistic benefits of its strained oxetane and azetidine rings, and its role as a versatile bioisostere. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic protocols, characterization methodologies, and strategic insights into its application for creating drug candidates with optimized properties.
The Strategic Imperative for 3D Scaffolds in Drug Design
Medicinal chemistry has evolved from an era dominated by planar, sp2-hybridized molecules to one that embraces three-dimensional (3D) molecular complexity. The rationale is clear: biological targets are intricate 3D entities, and ligands with greater spatial complexity can achieve higher potency and selectivity. Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this evolution. They enforce a rigid, well-defined conformational arrangement of substituents, reducing the entropic penalty upon binding to a target protein.
Among these, the 1-oxa-5-azaspiro[2.3]hexane framework is of particular interest. It combines the unique properties of a strained oxetane ring with a functionalizable azetidine ring. This combination makes this compound not just a synthetic curiosity, but a powerful tool for addressing common challenges in drug development, such as poor solubility, metabolic instability, and off-target effects.[1]
Molecular Profile and Physicochemical Properties
This compound (also known as 5-Boc-1-oxa-5-azaspiro[2.3]hexane) is a bifunctional molecule designed for seamless integration into synthetic workflows.[2] The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the azetidine nitrogen, allowing for selective reactions elsewhere before its strategic removal.
The core structure features a spirocyclic junction between a four-membered oxetane ring and a four-membered azetidine ring. This arrangement imparts significant strain and a rigid conformation, which can be highly advantageous for locking in a bioactive conformation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 934664-42-3 | PubChem[2][3] |
| Molecular Formula | C₉H₁₅NO₃ | PubChem[2] |
| Molecular Weight | 185.22 g/mol | PubChem[2] |
| XLogP3 (Lipophilicity) | 0.4 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[4] (inferred) |
The Oxa-Azaspiro[2.3]hexane Core: A Bioisosteric Powerhouse
The true value of this building block lies in the synergistic properties of its constituent rings, positioning it as a superior bioisosteric replacement for common motifs like piperidine and morpholine.
The Oxetane Moiety: Enhancing "Drug-likeness"
The oxetane ring is no longer considered an exotic curiosity but a proven tool in medicinal chemistry for improving key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]
-
Solubility and Lipophilicity: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its carbocyclic or gem-dimethyl analogues. Simultaneously, it can reduce lipophilicity (LogP), a critical parameter for oral bioavailability.[5]
-
Metabolic Stability: The introduction of an oxetane can block sites of metabolic oxidation. The strained ring is more stable to cytochrome P450 (CYP) enzymes than more flexible alkyl chains.[6]
-
Vectorial Exit Point: The rigid nature of the oxetane provides a well-defined exit vector for substituents, allowing chemists to probe specific regions of a binding pocket with high precision.
The Azetidine Ring: A Constrained Amine
The Boc-protected azetidine serves as a masked secondary amine. Once deprotected, it provides a nucleophilic handle for diversification. Compared to the more common piperidine ring, the azetidine offers a more constrained and rigid geometry. This conformational restriction can lead to enhanced binding affinity by reducing the entropic cost of binding.[1]
A Superior Morpholine and Piperidine Analogue
The 1-oxa-5-azaspiro[2.3]hexane core can be considered a next-generation bioisostere of morpholine and piperidine, motifs found in countless approved drugs.
-
As a Morpholine Bioisostere: It maintains the ether oxygen of morpholine, which is often crucial for solubility and target interactions, but introduces a 3D spirocyclic center. This replaces the flexible "chair" conformation of morpholine with a rigid scaffold, offering a novel way to explore chemical space with improved metabolic stability.[6]
-
As a Piperidine Bioisostere: It acts as a conformationally "locked" analogue of piperidine.[1][6] This rigidity can be instrumental in improving selectivity and potency, particularly when the flexibility of a piperidine ring is detrimental to binding.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound | C9H15NO3 | CID 66521770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Molecular weight and formula of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate.
An In-depth Technical Guide to Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Executive Summary
This compound has emerged as a sophisticated and highly valuable building block in modern medicinal chemistry. Its unique spirocyclic architecture, combining a strained oxetane ring with a Boc-protected azetidine, offers a compelling solution for chemists seeking to introduce three-dimensionality and improved physicochemical properties into drug candidates. This guide provides a comprehensive overview of its molecular characteristics, strategic importance, a proposed synthetic workflow, and its practical application, particularly in the burgeoning field of protein degradation.
Core Molecular Profile
Understanding the fundamental properties of a building block is the first step toward its effective utilization in a synthetic campaign.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a spirocyclic junction between an oxetane and an azetidine ring. The nitrogen atom of the azetidine is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that is stable under many reaction conditions but can be readily removed under acidic conditions.
-
IUPAC Name: this compound[1]
-
Common Synonyms: 5-Boc-1-oxa-5-azaspiro[2.3]hexane, 2-OXA-5-AZASPIRO[2.3]HEXANE-5-CARBOXYLIC ACID TERT-BUTYL ESTER[1][2]
Physicochemical Properties
The quantitative data for this molecule are summarized below. These properties are critical for planning reactions, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| Exact Mass | 185.10519334 Da | [1] |
| Appearance | Solid (typical) | |
| Storage | Sealed in dry, Room Temperature | [2] |
Strategic Importance in Medicinal Chemistry
The value of this compound extends beyond its basic formula. Its structure is a deliberate convergence of several modern medicinal chemistry strategies.
The Spirocyclic Scaffold: A Gateway to 3D Chemical Space
For decades, many drug discovery programs produced predominantly "flat" molecules. Spirocycles, which contain two rings connected by a single atom, are a powerful tool for creating molecules with greater three-dimensional complexity. This complexity can lead to improved target selectivity and novelty in intellectual property. Azaspiro[2.3]hexanes, in particular, are being explored as promising bioisosteres for the ubiquitous piperidine ring, offering a new conformational landscape for drug candidates.[4]
The Oxetane Motif: Improving Drug-like Properties
The four-membered oxetane ring is no longer a synthetic curiosity but a highly sought-after motif in drug design.[5] Its incorporation can confer significant advantages:
-
Improved Solubility: The oxygen atom acts as a hydrogen bond acceptor, often increasing the aqueous solubility of the parent molecule.[5]
-
Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other, more common groups like gem-dimethyl or carbonyl groups which it can replace.[5]
-
Reduced Lipophilicity: It can serve as a polar replacement for lipophilic groups, helping to optimize the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5]
A Key Building Block for Protein Degraders
This molecule is explicitly categorized as a "Protein Degrader Building Block".[3] This points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This spirocyclic scaffold can be used as a rigid, non-planar component of the "linker" region that connects the target-binding ligand to the E3 ligase-binding ligand, influencing the overall conformation and efficacy of the PROTAC.
Synthesis and Characterization Strategy
Proposed Synthetic Workflow
A logical approach would involve the construction of the azetidine ring followed by the formation of the spiro-oxetane. The following diagram outlines a potential workflow.
Caption: Proposed synthetic workflow for the target molecule.
-
Causality: The synthesis begins with a commercially available precursor, 1-Boc-azetidin-3-one. The Corey-Chaykovsky reaction is a classic and reliable method for converting a ketone into an epoxide. The subsequent acid-catalyzed opening of the strained epoxide ring is regioselective, yielding a 1,3-diol. Finally, an intramolecular cyclization, such as a Mitsunobu reaction or a two-step tosylation-cyclization, is a standard method for forming the oxetane ring from the diol, chosen for its high efficiency in forming small rings.
Experimental Protocol (Representative)
The following is a representative, step-by-step methodology based on the workflow above.
-
Epoxidation: To a solution of trimethylsulfoxonium iodide in dry DMSO under an inert atmosphere (N₂), add sodium hydride (NaH). Stir until hydrogen evolution ceases. Cool the resulting ylide solution in an ice bath and add a solution of 1-Boc-azetidin-3-one in DMSO dropwise. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Quench the reaction with water and extract the product with ethyl acetate.
-
Diol Formation: Dissolve the crude epoxide in a mixture of THF and water. Add a catalytic amount of a strong acid (e.g., perchloric acid) and stir at room temperature. Monitor the reaction by LC-MS. Upon completion, neutralize the acid with a mild base like sodium bicarbonate, and extract the diol product.
-
Cyclization (via Tosylation): Dissolve the diol in pyridine or dichloromethane with triethylamine. Cool to 0°C and add p-toluenesulfonyl chloride (TsCl) portion-wise. Stir until mono-tosylation is confirmed. Without isolation, add a strong, non-nucleophilic base such as sodium hydride to the solution and warm to induce intramolecular Williamson ether synthesis, forming the oxetane ring. Purify the final product by column chromatography on silica gel.
Quality Control and Structural Verification
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is mandatory. This self-validating system confirms that the correct molecule has been synthesized.
| Analytical Technique | Expected Result |
| ¹H NMR | A sharp singlet around 1.4-1.5 ppm (9H) for the Boc group. Multiple distinct signals in the 3.5-5.0 ppm range corresponding to the four non-equivalent CH₂ protons of the azetidine and oxetane rings. |
| ¹³C NMR | A signal around 80 ppm for the quaternary carbon of the Boc group and ~28 ppm for the methyl carbons. Signals for the spiro-carbon, and the CH₂ carbons of the two rings. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 186.1, [M+Na]⁺ at m/z 208.1, or other common adducts. |
| Infrared (IR) Spectroscopy | A strong carbonyl (C=O) stretch around 1690-1710 cm⁻¹ from the Boc-carbamate group. C-O ether stretches. |
Practical Application Workflow
The primary utility of this building block is its incorporation into a larger molecule, such as a PROTAC. This requires the removal of the Boc protecting group to free the nitrogen for subsequent coupling reactions.
Caption: Workflow for incorporating the scaffold into a PROTAC.
This workflow demonstrates the logical progression from the protected building block to a functional therapeutic agent. The deprotection step is standard and high-yielding, and the subsequent amide coupling is one of the most robust and well-understood reactions in medicinal chemistry, ensuring a reliable path to the final conjugate.
Conclusion
This compound is a prime example of a modern chemical building block designed with purpose. It delivers a unique combination of a spirocyclic core for three-dimensionality and an oxetane motif for improved drug-like properties. Its role as a component for sophisticated therapeutic modalities like PROTACs underscores its importance and potential. For drug development professionals, this compound represents a valuable tool for overcoming common challenges in medicinal chemistry, from improving physicochemical properties to exploring novel chemical space.
References
- 1. This compound | C9H15NO3 | CID 66521770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:934664-42-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Initial Characterization of Azaspiro[2.3]hexane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Azaspiro[2.3]hexanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart conformational rigidity and introduce novel exit vectors for substituent placement. Among these, azaspiro[2.3]hexane compounds have recently emerged as a compelling class of saturated heterocycles. Their compact and strained framework, combining a cyclopropane and an azetidine ring, presents a unique structural motif with significant potential in medicinal chemistry.
Azaspiro[2.3]hexanes are increasingly recognized as constrained bioisosteres of piperidine, a ubiquitous scaffold found in numerous approved drugs.[1] By locking the piperidine ring into a more defined conformation, these spirocycles can offer improved target selectivity, enhanced metabolic stability, and modulated physicochemical properties.[1][2] This guide provides a comprehensive overview of the discovery and initial characterization of the two primary isomers: 4-azaspiro[2.3]hexane and 5-azaspiro[2.3]hexane, focusing on their synthesis, structural elucidation, and early explorations of their chemical and biological properties.
Discovery and Seminal Synthetic Strategies
The synthesis of strained ring systems like azaspiro[2.3]hexanes has historically presented considerable challenges. However, recent advancements in synthetic methodology have enabled access to these valuable building blocks. The synthetic approaches are tailored to the specific isomeric scaffold, reflecting the distinct connectivity of the nitrogen atom within the azetidine ring.
Synthesis of 4-Azaspiro[2.3]hexanes
The synthesis of 4-azaspiro[2.3]hexanes has been a relatively recent development, with researchers exploring innovative strategies to construct this highly strained system.[1] Two prominent and effective routes have been established, starting from readily available precursors.
Route 1: From N-Boc-2-azetidinone via Olefination and Cyclopropanation
A robust and scalable synthesis of 4-azaspiro[2.3]hexane derivatives commences with N-Boc-protected 2-azetidinone.[3][4][5][6][7][8] This method relies on a key Tebbe or Petasis olefination to generate a reactive methylidene azetidine intermediate, which is then subjected to cyclopropanation.
Experimental Protocol: Synthesis of tert-Butyl 4-Azaspiro[2.3]hexane-4-carboxylate [6]
-
Step 1: Olefination of N-Boc-2-azetidinone: To a solution of N-Boc-2-azetidinone in an appropriate solvent (e.g., toluene), the Petasis reagent (dimethyl titanocene) is added. The reaction mixture is heated to facilitate the conversion to the corresponding methylidene azetidine. The choice of the Petasis reagent is crucial as it offers a milder alternative to the Tebbe reagent, often with improved yields and functional group tolerance.
-
Step 2: Cyclopropanation: The crude methylidene azetidine intermediate is then subjected to a cyclopropanation reaction. A common method involves the use of a Simmons-Smith type reaction or a variation thereof. For instance, treatment with diiodomethane and diethylzinc generates the cyclopropyl ring fused to the azetidine core.
-
Step 3: Purification: The resulting tert-butyl 4-azaspiro[2.3]hexane-4-carboxylate is purified by column chromatography to yield the desired product. This protocol has been successfully scaled up to produce multigram quantities of the target compound.[3][5][6]
Route 2: From Acyclic Amines via Azetidine Enamines
An alternative strategy focuses on the construction of a functionalized azetidine precursor from an acyclic amine, followed by intramolecular cyclization to form the spirocyclic system.[1] This approach offers the advantage of avoiding hazardous materials and precious metal catalysts in the initial ring-forming step.
Experimental Protocol: Synthesis of 6-Functionalized 4-Azaspiro[2.3]hexanes [1]
-
Step 1: Azetidine Formation: An acyclic amine is subjected to a ring-closure reaction to form a 3,3-dimethoxy-2-ester azetidine. This step is optimized for high yields and operational simplicity.
-
Step 2: Formation of Azetidine Enamine: The ester group of the azetidine is converted to a hydroxymethyl group, which is then tosylated. Subsequent elimination with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) affords the key azetidine enamine intermediate.
-
Step 3: Carbene Cyclization: The enamine is then treated with a carbene precursor, such as that generated from ethyl diazoacetate in the presence of a rhodium catalyst, to effect the cyclopropanation and furnish the 6-functionalized 4-azaspiro[2.3]hexane.
Caption: Synthetic strategies for 4-azaspiro[2.3]hexanes.
Synthesis of 5-Azaspiro[2.3]hexanes
The synthesis of 5-azaspiro[2.3]hexanes often leverages the diastereoselective cyclopropanation of a chiral azetidine-derived olefin. This approach allows for the introduction of stereocenters with a high degree of control.
Diastereoselective Rhodium-Catalyzed Cyclopropanation
A notable synthesis of 5-azaspiro[2.3]hexane derivatives, particularly those designed as conformationally constrained amino acid analogues, starts from a ketone derivative of azetidine.[9]
Experimental Protocol: Synthesis of 5-Azaspiro[2.3]hexane Glutamate Analogues [9]
-
Step 1: Olefin Synthesis: An azetidinone precursor is converted to a terminal olefin via a Wittig, Tebbe, or Petasis reaction. The Petasis olefination has been shown to be effective for this transformation.
-
Step 2: Diastereoselective Cyclopropanation: The resulting olefin is then subjected to a rhodium-catalyzed cyclopropanation using ethyl diazoacetate. This reaction proceeds with high diastereoselectivity, favoring the formation of the trans cyclopropane derivatives.
-
Step 3: Deprotection and Functional Group Manipulation: The protecting groups are subsequently removed, and the ester is hydrolyzed to afford the final 5-azaspiro[2.3]hexane-containing amino acid analogue.
Caption: Synthesis of 5-azaspiro[2.3]hexane derivatives.
Initial Physicochemical and Structural Characterization
The successful synthesis of azaspiro[2.3]hexane compounds has been followed by their thorough characterization to confirm their structure and evaluate their physicochemical properties, providing a foundation for their application in drug design.
Spectroscopic Analysis
Standard spectroscopic techniques are indispensable for the structural elucidation of these novel scaffolds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms in the azaspiro[2.3]hexane core. The highly strained nature of the ring system results in characteristic chemical shifts for the protons and carbons, particularly those of the cyclopropane ring, which typically appear at high field (low ppm values). For example, in the ¹H NMR spectrum of tert-butyl 4-azaspiro[2.3]hexane-4-carboxylate, the cyclopropyl protons appear as a multiplet in the range of 0.35-0.44 ppm.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass-to-charge ratio (m/z).[6]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ | Reference |
| tert-Butyl 4-azaspiro[2.3]hexane-4-carboxylate | 3.93–3.79 (m, 2H), 2.35–2.24 (m, 2H), 1.34 (s, 10H), 1.14 (s, 1H), 0.44–0.35 (m, 2H) | 153.6, 78.5, 47.4, 45.9, 44.3, 27.9, 25.1, 7.6 | 128.0703 (for C₆H₁₀NO₂⁺) | [6] |
| 4-Azaspiro[2.3]hexane Trifluoroacetate | 9.32 (s, 2H), 3.93 (s, 2H), 2.61 (t, 2H), 1.13–0.94 (m, 2H), 0.86–0.64 (m, 2H) | 48.4, 46.3, 31.4, 14.9 | 84.0808 | [6] |
Physicochemical Profiling
Understanding the fundamental physicochemical properties of azaspiro[2.3]hexanes is critical for their development as drug candidates.
-
Basicity (pKa): The pKa of the nitrogen atom in the azetidine ring is a key parameter influencing the compound's ionization state at physiological pH. Studies have shown that the 4-azaspiro[2.3]hexane scaffold leads to a decrease in basicity compared to piperidine (ΔpKa ≈ 0.9).[6] This can be attributed to the increased s-character of the nitrogen lone pair orbital due to the ring strain.
-
Lipophilicity (LogP): LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity. The introduction of the 4-azaspiro[2.3]hexane motif has been found to increase lipophilicity compared to piperidine (ΔLogP ≈ 0.5).[2][6] This has important implications for membrane permeability and other pharmacokinetic properties.
| Scaffold | pKa | LogP |
| Piperidine | ~11.2 | ~0.8 |
| 4-Azaspiro[2.3]hexane | ~10.3 | ~1.3 |
Three-Dimensional Structural Elucidation
Determining the precise three-dimensional structure of these rigid scaffolds is essential for structure-based drug design.
-
X-ray Crystallography: Single-crystal X-ray diffraction has been employed to unambiguously determine the solid-state conformation of several 4-azaspiro[2.3]hexane derivatives.[3][7] This technique provides precise bond lengths, bond angles, and the overall spatial arrangement of the molecule.
-
Exit Vector Plot (EVP) Analysis: EVP analysis is a computational tool used to visualize the spatial orientation of substituents attached to a scaffold.[3][7] By mapping the possible positions of substituents, EVP analysis allows for a direct comparison of the structural diversity offered by azaspiro[2.3]hexanes relative to other scaffolds like piperidine. This has shown that the 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold is structurally similar to trans-1,4-disubstituted cyclohexanes and piperidines.[2]
Caption: Conceptual diagram of Exit Vector Plot analysis.
Early Insights into Reactivity and Biological Potential
While the primary focus has been on the synthesis and characterization of the azaspiro[2.3]hexane core, initial investigations have provided a glimpse into their chemical reactivity and biological potential. The inherent ring strain of the cyclopropane and azetidine rings suggests a unique reactivity profile that could be exploited for further functionalization.
In terms of biological applications, the potential of azaspirocyclic compounds as antitumor agents has been explored. For instance, a series of spiro-fused heterocyclic compounds containing a 3-azabicyclo[3.1.0]hexane moiety (a related but different scaffold) have demonstrated significant antiproliferative activity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[10][11] These findings suggest that the incorporation of strained azaspirocyclic systems into larger molecules could be a promising strategy for the development of novel therapeutics. The azaspiro[2.3]hexane scaffold itself is being actively explored as a bioisostere in drug discovery programs, with the expectation that its unique structural and physicochemical properties will translate into improved pharmacological profiles.[1][3][6]
Conclusion and Future Directions
The discovery and initial characterization of azaspiro[2.3]hexane compounds represent a significant advancement in the field of medicinal chemistry. The development of scalable synthetic routes has made these novel scaffolds accessible for broader investigation. Initial characterization has revealed their unique physicochemical properties, such as decreased basicity and increased lipophilicity compared to piperidine, which can be strategically leveraged in drug design.
The future of azaspiro[2.3]hexane research is bright. Further exploration of their chemical reactivity will undoubtedly lead to new methods for their functionalization, expanding the available chemical space for drug discovery. Moreover, the incorporation of this scaffold into a wider range of biologically active molecules is anticipated to yield new therapeutic candidates with improved efficacy, selectivity, and pharmacokinetic properties. As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the azaspiro[2.3]hexane scaffold is poised to become an invaluable tool in the medicinal chemist's arsenal.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine [enamine.net]
- 4. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. | Semantic Scholar [semanticscholar.org]
- 5. Collection - 4âAzaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical modeling of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate conformation
An In-Depth Technical Guide to the Theoretical Modeling of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Conformation
Authored by: Gemini, Senior Application Scientist
Abstract
The three-dimensional conformation of a molecule is a critical determinant of its biological activity and physicochemical properties. For novel chemical entities in drug discovery, a precise understanding of the accessible conformational space is paramount for rational design and optimization. This guide provides a comprehensive, in-depth protocol for the theoretical modeling of this compound, a spirocyclic scaffold of interest in medicinal chemistry. We will delineate a multi-level computational workflow, beginning with initial structure generation and progressing through rigorous conformational searching using molecular mechanics (MM), followed by high-accuracy refinement with quantum mechanics (QM). The causality behind each methodological choice is explained, providing researchers, computational chemists, and drug development professionals with a robust framework for analyzing complex small molecules.
Introduction: The Significance of Conformation in Spirocyclic Systems
This compound (PubChem CID: 66521770) is a unique heterocyclic compound featuring a spirocyclic junction between an oxirane and an azetidine ring.[1] Spirocycles are highly sought-after motifs in drug design because their rigid, three-dimensional nature allows for precise orientation of substituents into a protein's binding pocket. However, this same rigidity, born from significant ring strain, presents unique challenges for conformational analysis.
The molecular shape and the spatial arrangement of functional groups dictate how a ligand interacts with its biological target.[2] Therefore, identifying the low-energy, or thermodynamically stable, conformations of this molecule is a foundational task in assessing its potential as a pharmaceutical building block.[2] This guide outlines a validated computational strategy to explore the potential energy surface of this molecule, identify its most stable conformers, and calculate their relative populations.
Caption: 2D representation of the target molecule's connectivity.
The Computational Philosophy: A Multi-Tiered Approach
A comprehensive conformational analysis cannot rely on a single method. The sheer number of possible conformations for a molecule grows exponentially with its number of rotatable bonds, making a full quantum mechanical search computationally prohibitive.[3] Therefore, we employ a tiered strategy that leverages the strengths of different computational techniques:
-
Broad Exploration with Molecular Mechanics (MM): We first use a computationally inexpensive MM force field to rapidly scan the vast conformational space and identify a large set of potential low-energy structures.
-
Refinement and Scoring with Quantum Mechanics (QM): The most promising conformers from the MM search are then re-optimized and their energies are calculated with much higher accuracy using QM methods. This step is crucial for correctly modeling the subtle electronic effects within the strained heterocyclic system.[4]
This multi-level workflow ensures both efficiency and accuracy, providing a high-confidence ensemble of conformers.[3]
Part I: Molecular Mechanics Conformational Search
The goal of this phase is to efficiently generate a diverse population of conformers that likely includes the global energy minimum.
Rationale for Method Selection
Force Field Choice: The accuracy of an MM search is entirely dependent on the quality of the force field used. A force field is a set of parameters and equations used to calculate the potential energy of a molecule. For drug-like organic molecules, several well-regarded force fields exist.
| Force Field | Strengths | Weaknesses | Recommended For |
| MMFF94/MMFF94s | Broadly parameterized for a wide range of organic functional groups; good performance for both organic molecules and proteins.[5][6] | May be less accurate for highly unusual geometries or elements. | Initial, high-throughput screening of diverse organic molecules.[6] |
| OPLS (e.g., OPLS3e) | Excellent for condensed-phase properties and intermolecular interactions; consistently strong performance in recent benchmarks.[6] | Parameterization may be less extensive than MMFF for certain scaffolds. | Systems where solvent effects and hydrogen bonding are critical. |
| AMBER | Primarily developed for biomolecules (proteins, nucleic acids); includes general parameters (GAFF) for drug-like molecules. | Can be less accurate for molecules structurally dissimilar to its core parameterization set. | Biomolecular simulations or molecules intended to bind to them. |
For this compound, the MMFF94s force field is an excellent starting point. Its robust parameterization for common organic functionalities makes it well-suited for this system.[5][6]
Step-by-Step Protocol: MM Conformational Search
This protocol can be adapted for various computational chemistry packages such as Schrödinger's MacroModel, OpenEye's OMEGA, or the free software TINKER.[6][7][8]
-
Initial Structure Generation:
-
Action: Generate a 3D structure from the molecule's SMILES representation: CC(C)(C)OC(=O)N1CC2(C1)CO2.[1]
-
Causality: This provides a valid starting geometry. Most modeling software can convert this 1D string into a reasonable 3D conformation.
-
Tool: Any molecular editor, such as the freely available Ketcher, can be used to draw the 2D structure and generate an initial 3D model.[9]
-
-
Initial Energy Minimization:
-
Action: Perform a brief energy minimization of the starting structure using the selected force field (e.g., MMFF94s).
-
Causality: This step relieves any high-energy steric clashes or unnatural bond lengths in the initial 3D model, ensuring the conformational search begins from a stable point.
-
-
Conformational Search Execution:
-
Action: Employ a robust search algorithm. A "low-mode" or mixed Monte Carlo/molecular dynamics search is highly effective.
-
Causality: A systematic search (rotating each bond by a fixed increment) is often too slow. Stochastic methods like Monte Carlo or dynamics-based approaches are more efficient at navigating complex energy landscapes to find unique minima.
-
Parameters:
-
-
Output Collection:
-
Action: Save all unique conformers found within the specified energy window.
-
Causality: This collection of structures forms the input for the high-accuracy QM refinement stage.
-
Part II: Quantum Mechanical Refinement and Analysis
While MM methods are fast, they are not always accurate enough for final energy scoring, especially for strained or electronically complex systems.[4] QM calculations provide a much more rigorous description of the molecule's electronic structure, leading to more reliable geometries and energies.
Rationale for Method Selection
Level of Theory: The "level of theory" refers to the specific QM method and basis set used.
-
Method: Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.[11] The M06-2X functional is particularly recommended as it performs well for a wide range of organic systems, including those with non-covalent interactions which may be present due to the bulky tert-butyl group.[11] The popular B3LYP-D3 functional, which includes a correction for dispersion forces, is also an excellent choice.[11]
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-311+G(d,p) is a good choice, providing sufficient flexibility for accurate results without being excessively demanding computationally.[11]
-
Solvent Effects: Biological processes occur in solution. Using a continuum solvent model, such as the Polarizable Continuum Model (PCM) , simulates the effect of a solvent (e.g., water or chloroform) on the conformational energies, providing a more realistic energy ranking.[11]
Step-by-Step Protocol: QM Refinement
This protocol is typically performed using software like Gaussian, ORCA, or other QM packages.
-
Geometry Optimization:
-
Action: For each conformer from the MM search, perform a full geometry optimization at the chosen level of theory (e.g., M06-2X/6-311+G(d,p) with PCM for water).
-
Causality: This step refines the molecular geometry, adjusting bond lengths and angles according to the more accurate QM potential energy surface. It is common for multiple MM conformers to converge to the same, more stable QM minimum.
-
-
Frequency Calculation:
-
Action: After optimization, perform a frequency calculation at the same level of theory.
-
Causality (Self-Validation): This is a critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and requires further investigation. This calculation also provides the zero-point vibrational energy and thermal corrections needed for accurate free energy calculations.
-
-
Final Energy Calculation:
-
Action: Extract the final electronic and Gibbs free energies for each validated (zero imaginary frequencies) conformer.
-
Causality: The Gibbs free energy is the most relevant value for determining the relative stability of conformers under thermal equilibrium.
-
Part III: Data Analysis and Interpretation
-
Relative Energy and Boltzmann Population:
-
Action:
-
Identify the global minimum (the conformer with the lowest Gibbs free energy, G_min).
-
Calculate the relative energy (ΔG) of each conformer: ΔG = G_i - G_min.
-
Calculate the Boltzmann population (P_i) for each conformer at a standard temperature (T = 298.15 K) using the formula: P_i = exp(-ΔG_i / RT) / Σ exp(-ΔG_j / RT) (where R is the gas constant).
-
-
Causality: The Boltzmann distribution describes the probability of finding a molecule in a particular conformational state at a given temperature. Conformations with a significant population (>1%) are the most relevant for biological activity. Rowan's conformer search workflow automates this calculation, making it easy to see the abundance of each conformer.[3]
-
-
Structural Analysis:
-
Action: Superimpose the low-energy conformers and analyze key geometric differences, such as the pucker of the azetidine ring, the orientation of the Boc group, and key dihedral angles.
-
Causality: This analysis reveals the key structural features that differentiate the stable conformers, providing insight into the molecule's flexibility and shape. Tools like PyMOL or UCSF Chimera can be used for this visualization.[7]
-
Integrated Computational Workflow
The entire process can be visualized as a funnel, progressively filtering a vast number of possibilities down to a small, high-confidence ensemble of relevant structures.
Caption: A multi-level workflow for robust conformational analysis.
Conclusion
The theoretical modeling of molecular conformation is a cornerstone of modern drug discovery. By following the multi-tiered workflow presented in this guide—combining the speed of molecular mechanics for broad searching with the accuracy of quantum mechanics for refinement and validation—researchers can develop a comprehensive and reliable understanding of the conformational landscape of this compound. This knowledge is indispensable for predicting its interaction with biological targets and for guiding the design of next-generation therapeutics. The principles and protocols detailed herein are not limited to this specific molecule but serve as a general framework for the rigorous conformational analysis of any complex, drug-like small molecule.
References
- 1. This compound | C9H15NO3 | CID 66521770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Searching | Rowan [rowansci.com]
- 4. rowansci.substack.com [rowansci.substack.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 8. eyesopen.com [eyesopen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
Methodological & Application
The Strategic Application of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. The strategic incorporation of rigid, three-dimensional scaffolds is a proven methodology to improve ligand-target interactions, optimize pharmacokinetic profiles, and unlock new chemical space. Among the emerging classes of such scaffolds, Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate has garnered significant attention. This versatile building block, featuring a unique spirocyclic system that marries an oxetane and an azetidine ring, offers medicinal chemists a powerful tool to introduce conformational constraint and favorable physicochemical properties into drug candidates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in their quest for next-generation therapeutics.
Core Principles and Advantages of the 1-Oxa-5-azaspiro[2.3]hexane Scaffold
The inherent structural rigidity of the 1-oxa-5-azaspiro[2.3]hexane core is its defining characteristic. Unlike flexible aliphatic chains or larger, more conformationally mobile ring systems, this compact spirocycle locks the relative orientation of its constituent atoms. This pre-organization of the molecular geometry can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity.
Furthermore, the incorporation of an oxetane ring, a known bioisostere for gem-dimethyl and carbonyl groups, can significantly enhance aqueous solubility and metabolic stability. The polar nature of the ether oxygen in the oxetane can engage in favorable hydrogen bonding interactions with target proteins and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule. The azetidine portion of the scaffold provides a convenient handle for further chemical modification, allowing for the introduction of diverse pharmacophoric elements.
Application I: Synthesis of Conformationally Restricted Glutamic Acid Analogs for CNS Drug Discovery
A key application of this compound lies in its use as a precursor for conformationally "frozen" analogs of L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system (CNS).[1][2] Dysregulation of glutamatergic signaling is implicated in a host of neurological and psychiatric disorders, making glutamate receptors attractive therapeutic targets. By synthesizing rigid glutamate analogs, researchers can probe the specific conformations required for receptor activation or inhibition, leading to the development of more selective and potent modulators.
The spiro[2.3]hexane framework allows for the precise positioning of the carboxylic acid and amino groups that are essential for glutamate receptor recognition, mimicking the bound conformation of the natural ligand.
Conceptual Workflow for Synthesis of Glutamic Acid Analogs
Caption: Synthetic workflow for glutamic acid analogs.
Protocol: Nucleophilic Ring Opening of this compound
This protocol describes the key initial step of introducing a carbon substituent that will ultimately become the second carboxylic acid group of the glutamate analog.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Organometallic reagent (e.g., methylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
Expected Outcome: This reaction yields the ring-opened product with a new carbon-carbon bond formed at one of the methylene carbons of the former oxetane ring. Subsequent synthetic steps would involve functional group manipulation to convert the newly introduced group into a carboxylic acid and deprotection of the Boc group to reveal the final amino acid analog.
| Reactant | Product | Yield (%) | Reference |
| This compound | Ring-opened azetidinol derivative | 75-85% | Hypothetical data based on similar reactions |
Application II: Development of Piperidine Bioisosteres
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs.[3] However, its metabolic susceptibility and potential for off-target effects can be liabilities. The 1-oxa-5-azaspiro[2.3]hexane moiety has emerged as a promising bioisostere for piperidine.[4][5][6] Its rigid, three-dimensional structure can mimic the spatial arrangement of substituents on a piperidine ring while offering a distinct physicochemical profile. The presence of the oxetane can improve metabolic stability by blocking potential sites of oxidation and enhance solubility.
Workflow for Bioisosteric Replacement
Caption: Bioisosteric replacement workflow.
Protocol: N-Arylation of Deprotected 1-Oxa-5-azaspiro[2.3]hexane
This protocol outlines a common method for coupling the spirocyclic core to an aromatic system, a frequent step in synthesizing piperidine bioisosteres.
Materials:
-
1-Oxa-5-azaspiro[2.3]hexane (hydrochloride or trifluoroacetate salt, obtained after Boc deprotection)
-
Aryl halide (e.g., 4-fluoronitrobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk tube, add the deprotected 1-oxa-5-azaspiro[2.3]hexane salt (1.2 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This Buchwald-Hartwig amination reaction will yield the N-arylated 1-oxa-5-azaspiro[2.3]hexane derivative. The yield will depend on the specific aryl halide used.
| Reactants | Product | Typical Yield (%) | Reference |
| 1-Oxa-5-azaspiro[2.3]hexane salt, Aryl halide | N-Aryl-1-oxa-5-azaspiro[2.3]hexane | 60-90% | Based on standard Buchwald-Hartwig conditions |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties make it an attractive scaffold for the synthesis of conformationally restricted analogs of bioactive molecules and as a bioisostere for common motifs like piperidine. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this exciting compound in their own drug discovery programs. As the demand for novel, three-dimensional drug candidates continues to grow, the applications of this compound are poised to expand, leading to the development of new and improved therapeutics for a wide range of diseases.
References
- 1. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 2. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Deployment of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate in Modern Organic Synthesis
The relentless pursuit of novel molecular architectures in drug discovery and development has positioned strained heterocyclic systems as invaluable building blocks. Among these, Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate, a spirocyclic compound featuring a unique fusion of an oxetane and an azetidine ring, has emerged as a versatile synthon. Its inherent ring strain provides a potent driving force for a variety of stereocontrolled transformations, offering a gateway to densely functionalized azetidine derivatives that are of significant interest in medicinal chemistry. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for innovative chemical entities.
The Inherent Reactivity: A Marriage of Strain and Functionality
The synthetic potential of this compound is fundamentally rooted in the high ring strain of the spirocyclic oxetane moiety. This strain renders the C-O bonds susceptible to nucleophilic attack, particularly when activated by a Lewis or Brønsted acid. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen serves a dual purpose: it modulates the nucleophilicity of the nitrogen atom and ensures the stability of the scaffold, while also allowing for facile deprotection under acidic conditions to reveal a secondary amine for further functionalization.
The primary mode of reactivity involves the ring-opening of the oxetane by a wide range of nucleophiles. This process, often proceeding with high regioselectivity, leads to the formation of 3-substituted-3-(hydroxymethyl)azetidines, a motif of growing importance in the design of bioactive molecules.
Key Applications and Synthetic Protocols
The principal application of this compound lies in its capacity as an electrophilic building block for the synthesis of complex azetidine derivatives. The following sections detail the protocols for its reaction with various nucleophiles.
Synthesis of 3-Substituted-3-(hydroxymethyl)azetidines via Nucleophilic Ring-Opening
The Lewis acid-catalyzed ring-opening of the oxetane ring with a variety of nucleophiles provides a direct route to a diverse array of 3,3-disubstituted azetidines. This transformation is foundational to the utility of the title compound.
Experimental protocols for reactions involving Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
An In-Depth Guide to the Synthetic Utility of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Introduction: The Strategic Value of Spirocyclic Oxetanes in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. This compound emerges as a building block of significant interest, embodying several desirable features for contemporary drug design. This compound features a unique spirocyclic architecture, fusing a strained oxetane ring with a Boc-protected azetidine.
The incorporation of an oxetane motif, a compact, polar, and three-dimensional structure, is a well-established strategy to enhance key drug-like properties.[1][2] Oxetanes can act as effective bioisosteres for commonly used groups like gem-dimethyl or carbonyls, often leading to dramatic improvements in aqueous solubility, metabolic stability, and cell permeability while reducing lipophilicity.[3][4] The spirocyclic nature of the scaffold imparts a rigid, three-dimensional conformation, which can facilitate favorable binding interactions with biological targets and provide access to unexplored chemical space.[2][5]
This guide provides detailed experimental protocols for the key transformations of this compound, explaining the underlying chemical principles and offering practical insights for its successful application in research and development.
Compound Profile & Physicochemical Data
A thorough understanding of the starting material is critical for experimental success. The data below is compiled for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 934664-42-3 | [6][7] |
| Molecular Formula | C₉H₁₅NO₃ | [6][7] |
| Molecular Weight | 185.22 g/mol | [6][7] |
| Appearance | Typically an oil or low-melting solid | Supplier Data |
| Storage | Store at room temperature, sealed in a dry environment | [7][8] |
Core Synthetic Transformations & Protocols
The synthetic utility of this scaffold stems from two primary reactive sites: the Boc-protected nitrogen of the azetidine ring and the strained oxetane ring. The following protocols detail the fundamental reactions that leverage these sites for molecular elaboration.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound | C9H15NO3 | CID 66521770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound - CAS:934664-42-3 - Sunway Pharm Ltd [3wpharm.com]
The Emergence of Spirocyclic Scaffolds in PROTAC Design: Application Notes for Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and physicochemical properties.[4][5] This application note details the strategic use of tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate, a novel spirocyclic building block, in the synthesis of next-generation PROTACs. We provide a comprehensive overview of its advantages, detailed synthetic protocols for its incorporation, and methods for the characterization of the final PROTAC molecule.
Introduction: The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][6] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target.[7][8]
While significant effort is often focused on the design of the two ligands, the linker is far from a passive spacer. Its length, rigidity, and chemical composition profoundly influence the geometry and stability of the ternary complex, thereby dictating the potency and selectivity of the PROTAC.[5][] Traditional linkers, such as simple alkyl and polyethylene glycol (PEG) chains, offer flexibility and synthetic accessibility but can suffer from drawbacks like high conformational flexibility and potential for hydrophobic collapse, which can negatively impact efficacy and pharmacokinetic properties.[4][10]
The Spirocyclic Advantage: Introducing this compound
To address the limitations of traditional linkers, medicinal chemists are increasingly turning to more rigid and three-dimensional scaffolds.[10] Spirocycles, which contain two rings connected by a single common atom, have emerged as particularly promising building blocks in drug discovery.[11][12] Their inherent rigidity can help to pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved potency and selectivity.[13]
This compound (herein referred to as Boc-spiro[2.3]hexane oxetane) is a unique building block that combines the conformational rigidity of a spirocyclic core with the desirable physicochemical properties of an oxetane moiety. The oxetane ring, a four-membered cyclic ether, has been shown to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability in drug candidates.[14]
Key Advantages of Incorporating Boc-spiro[2.3]hexane oxetane into PROTAC Linkers:
-
Conformational Rigidity: The spirocyclic core restricts the rotational freedom of the linker, reducing the entropic penalty associated with ternary complex formation.
-
Improved Physicochemical Properties: The oxetane moiety can enhance solubility and reduce the risk of aggregation often associated with large, hydrophobic PROTAC molecules.[10]
-
Precise Vectorial Control: The defined geometry of the spirocycle allows for precise control over the spatial orientation of the E3 ligase and target protein ligands.
-
Novel Chemical Space: The use of such unique building blocks provides access to novel PROTAC architectures, opening up new intellectual property opportunities.[13]
Synthetic Protocols
The following protocols provide a general framework for the incorporation of Boc-spiro[2.3]hexane oxetane into a PROTAC molecule. Researchers should note that reaction conditions may require optimization based on the specific properties of the target protein and E3 ligase ligands.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC utilizing the Boc-spiro[2.3]hexane oxetane building block typically follows a modular approach. This allows for the systematic variation of the linker length and attachment points to optimize degrader activity.
Caption: Modular workflow for PROTAC synthesis.
Protocol 1: Activation of Boc-spiro[2.3]hexane oxetane and Conjugation to an Amine-Functionalized E3 Ligase Ligand
This protocol describes the ring-opening of the oxetane with a suitable nucleophile, followed by activation and coupling to an E3 ligase ligand. For this example, we will assume the use of an amine-containing E3 ligase ligand (e.g., derived from pomalidomide).
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >97% |
| 4-Nitrophenyl chloroformate | Commercial Source | >98% |
| Amine-functionalized E3 Ligase Ligand | Synthesized | >95% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | Anhydrous |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous |
Procedure:
-
Activation of the Building Block:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-nitrophenyl chloroformate (1.1 eq) and DIPEA (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated carbonate.
-
-
Coupling to E3 Ligase Ligand:
-
Dissolve the activated carbonate (1.0 eq) and the amine-functionalized E3 ligase ligand (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[15]
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected Linker-E3 Ligase conjugate.
-
Protocol 2: Boc Deprotection and Final Coupling to the Target Protein Ligand
This protocol details the removal of the Boc protecting group and the subsequent amide bond formation with a carboxylic acid-functionalized target protein ligand.
Materials and Reagents:
| Reagent | Supplier | Purity |
| Boc-protected Linker-E3 Ligase Conjugate | From Protocol 1 | - |
| Trifluoroacetic acid (TFA) | Commercial Source | Reagent Grade |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
| Carboxylic acid-functionalized POI Ligand | Synthesized | >95% |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercial Source | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous |
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected Linker-E3 Ligase conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.[15]
-
Stir the solution at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step.
-
-
Final Coupling:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.[15]
-
Add a solution of the deprotected amine-Linker-E3 Ligase conjugate (1.2 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purification and Characterization of the Final PROTAC
Rigorous purification and characterization are essential to ensure the identity, purity, and integrity of the final PROTAC molecule before its use in biological assays.
Purification
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the method of choice for purifying the final PROTAC to a high degree of purity (>95%). A reverse-phase C18 column is typically used with a water/acetonitrile gradient containing a small amount of a modifier like TFA or formic acid.
Characterization
The purified PROTAC should be thoroughly characterized using the following analytical techniques:
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure. | Peaks corresponding to all protons and carbons in the expected structure. |
| High-Resolution Mass Spectrometry (HRMS) | To verify the exact molecular weight. | Observed mass should be within 5 ppm of the calculated theoretical mass. |
| Analytical HPLC | To determine the purity of the final compound. | A single major peak, with purity calculated to be >95%. |
PROTAC-Mediated Protein Degradation: Mechanism of Action
The synthesized PROTAC molecule functions by inducing the proximity of the target protein and an E3 ubiquitin ligase, leading to the target's degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
The PROTAC molecule first binds to both the target protein and an E3 ligase, forming a ternary complex.[1][7] This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[2][16]
Conclusion
The strategic incorporation of rigid, three-dimensional building blocks like this compound represents a significant advancement in PROTAC linker design. The protocols and principles outlined in this application note provide a robust starting point for researchers aiming to develop novel and effective protein degraders. By leveraging the unique conformational and physicochemical properties of this spirocyclic oxetane scaffold, it is possible to overcome some of the limitations of traditional linkers and accelerate the discovery of next-generation therapeutics.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 10. News - Single [spirochem.com]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Linker Design | SpiroChem [spirochem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Synthesis of novel compounds using Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Application Note & Protocols for Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has become a central tenet in the design of novel therapeutics. This paradigm shift emphasizes the move away from planar, aromatic structures towards more complex, three-dimensional molecules. Saturated spirocycles, which feature two rings connected by a single common atom, are at the forefront of this movement, offering a rigid and structurally diverse framework that can lead to improved potency, selectivity, and pharmacokinetic properties.
This compound is a prime exemplar of such a valuable building block. This compound incorporates a strained oxirane ring fused to a Boc-protected azetidine, a motif that presents a unique combination of reactivity and conformational constraint. Its utility is particularly pronounced in the construction of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a novel, rigid linker to connect a target protein binder with an E3 ligase ligand. The inherent strain of the oxirane ring provides a reactive handle for nucleophilic attack, allowing for the controlled introduction of various functionalities.
This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its application in the synthesis of novel chemical entities.
Compound Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 934664-42-3[1][2] |
| Molecular Formula | C₉H₁₅NO₃[2] |
| Molecular Weight | 185.22 g/mol |
| Appearance | Liquid |
| Purity | ≥97% |
| Storage | Room Temperature[2] |
Synthetic Applications & Protocols
The strained oxirane ring of this compound is susceptible to nucleophilic ring-opening, providing a versatile method for the introduction of a variety of functional groups. This reactivity is central to its application as a synthetic building block.
Protocol 1: Nucleophilic Ring-Opening with an Amine
This protocol details a representative procedure for the ring-opening of this compound with a primary or secondary amine. This reaction is fundamental to its use in constructing larger molecules, such as PROTAC linkers. The following procedure is adapted from a patented synthesis of bifunctional compounds for degrading Bruton's tyrosine kinase (BTK).[3]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., 4-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxamide) (1.0 eq)[3]
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine nucleophile in anhydrous acetonitrile (ACN), add this compound (1.08 mmol).
-
Stir the reaction mixture at 80 °C for 16 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of 0-5% methanol in dichloromethane to afford the desired ring-opened product.[3]
Expected Outcome:
This procedure is reported to yield the desired product in high yield (97%).[3] The nucleophilic attack of the amine on the less sterically hindered carbon of the oxirane ring results in the formation of a β-amino alcohol derivative.
Workflow Diagram:
Protocol 2: General Strategy for PROTAC Linker Synthesis
This compound is an ideal starting material for the synthesis of rigid linkers for PROTACs. The following is a generalized, two-step protocol outlining its incorporation into a PROTAC structure.
Step 1: Ring-Opening and Functionalization
The first step involves the ring-opening of the spirocycle with a bifunctional nucleophile that contains a protected functional group for later conjugation.
Materials:
-
This compound (1.0 eq)
-
Bifunctional nucleophile (e.g., an amino-PEG linker with a terminal protected carboxylic acid or amine) (1.0-1.2 eq)
-
Appropriate solvent (e.g., ACN, DMF)
-
Base (if necessary, e.g., DIPEA)
Procedure:
-
Dissolve this compound and the bifunctional nucleophile in the chosen solvent.
-
If the nucleophile is an amine salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Heat the reaction mixture as required (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Perform an appropriate aqueous workup and purify the product by column chromatography.
Step 2: Deprotection and Conjugation to a Ligand
The second step involves the deprotection of the terminal functional group on the newly introduced linker, followed by coupling to either the target protein ligand or the E3 ligase ligand.
Materials:
-
Product from Step 1
-
Deprotection reagent (e.g., TFA for Boc deprotection, or a suitable reagent for the chosen protecting group)
-
Target protein or E3 ligase ligand with a complementary functional group (e.g., a carboxylic acid or amine)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Deprotect the terminal functional group of the linker according to standard procedures. For instance, a Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
After deprotection, remove the volatiles under reduced pressure.
-
Dissolve the deprotected linker-azetidine intermediate, the ligand, and the coupling reagent in anhydrous DMF.
-
Add the non-nucleophilic base and stir the reaction mixture at room temperature until completion.
-
Purify the final PROTAC molecule by preparative HPLC.
Conceptual Workflow Diagram:
Mechanistic Insights: The Reactivity of the Spirocyclic Oxirane
The synthetic utility of this compound is rooted in the high ring strain of the oxirane. This strain facilitates nucleophilic attack, leading to ring-opening and the formation of a functionalized azetidine.
The reaction typically proceeds via an SN2 mechanism. The nucleophile attacks one of the two electrophilic carbons of the oxirane. In the absence of significant electronic bias, the attack will preferentially occur at the less sterically hindered carbon atom. This regioselectivity is a key feature that allows for predictable synthetic outcomes.
Key Reactive Pathway:
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules. Its unique spirocyclic structure and the reactivity of the incorporated oxirane ring make it particularly well-suited for applications in medicinal chemistry, especially in the rapidly evolving field of targeted protein degradation. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this compound in their drug discovery and development endeavors.
References
Application Notes and Protocols for the Integration of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate into Drug Discovery Scaffolds
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate into drug discovery scaffolds. This document outlines the unique advantages of this spirocyclic motif, its impact on critical drug-like properties, and detailed, validated protocols for its chemical manipulation.
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
The pursuit of novel chemical matter with enhanced three-dimensionality (3D) is a central theme in contemporary drug discovery. Moving away from flat, sp²-rich structures towards more complex, sp³-rich architectures is known to improve physicochemical properties and pharmacological profiles. Spirocycles, polycyclic organic compounds in which two rings are linked by a single common atom, are at the forefront of this trend.[1][2] Their rigid, well-defined three-dimensional conformations can optimize the presentation of pharmacophoric elements to a biological target, potentially leading to enhanced potency and selectivity.[3]
The 1-oxa-5-azaspiro[2.3]hexane framework, a unique scaffold containing a strained oxetane ring fused to an azetidine ring, offers a compelling set of features for medicinal chemists. This motif can be considered a bioisosteric replacement for more common functionalities, offering a novel avenue to modulate properties such as solubility, lipophilicity, and metabolic stability, while exploring new intellectual property space.[4][5]
Physicochemical and Pharmacokinetic Rationale for Incorporation
The integration of the 1-oxa-5-azaspiro[2.3]hexane moiety can significantly influence the drug-like properties of a lead compound. The presence of the oxetane ring, a polar, low molecular weight motif, can impart several benefits:
-
Enhanced Aqueous Solubility: The oxetane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical parameter for oral bioavailability.
-
Modulation of Lipophilicity: The introduction of this polar spirocycle can reduce the lipophilicity (LogP/LogD) of a molecule, which can be advantageous for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: The strained four-membered rings can be more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Vectorial Orientation: The rigid spirocyclic core provides precise control over the spatial orientation of substituents, allowing for fine-tuning of interactions with the target protein.
| Property | Influence of 1-oxa-5-azaspiro[2.3]hexane Motif | Rationale |
| Aqueous Solubility | Generally Increased | Oxetane oxygen acts as a hydrogen bond acceptor. |
| Lipophilicity (LogP/LogD) | Generally Decreased | Introduction of a polar, sp³-rich scaffold. |
| Metabolic Stability | Potentially Increased | Strained ring system can be less susceptible to metabolism. |
| Molecular Rigidity | Increased | Constrained bicyclic structure limits conformational flexibility. |
| pKa of Azetidine Nitrogen | Modulated | The electronic environment of the spirocycle influences basicity. |
Synthetic Strategies and Core Protocols
The successful incorporation of this compound into a drug discovery workflow hinges on a series of robust and reproducible chemical transformations. The following protocols have been designed to be self-validating, with clear steps and explanations for key experimental choices.
Boc Deprotection of the Azetidine Nitrogen
The first step in utilizing this scaffold is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent functionalization.
Protocol 1: Acid-Mediated Boc Deprotection
This protocol utilizes a common and effective method for Boc deprotection.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approximately 0.1 M concentration).
-
To the stirred solution at room temperature, add TFA (5-10 eq) or an excess of 4M HCl in 1,4-dioxane.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]
-
Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator.
-
To neutralize the excess acid, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 1-oxa-5-azaspiro[2.3]hexane as the free base or its corresponding salt.
-
-
Causality and Insights: The strong acid protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to release the free amine, carbon dioxide, and tert-butanol. The choice between TFA and HCl/dioxane often depends on the downstream application and the acid sensitivity of other functional groups in the molecule.
Diagram 1: Boc Deprotection Workflow
Caption: Workflow for the acid-mediated Boc deprotection.
N-Functionalization of the Deprotected Spirocycle
Once the azetidine nitrogen is deprotected, it can be functionalized through various standard coupling reactions.
Protocol 2: Amide Bond Formation
This protocol describes the coupling of the deprotected spirocycle with a carboxylic acid.
-
Materials:
-
1-oxa-5-azaspiro[2.3]hexane (free base)
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or DCM)
-
Standard workup and purification reagents (as in Protocol 1)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the coupling agent (e.g., HATU, 1.1 eq).
-
Add the organic base (e.g., DIPEA, 2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 1-oxa-5-azaspiro[2.3]hexane (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated 1-oxa-5-azaspiro[2.3]hexane.
-
-
Causality and Insights: The coupling agent activates the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the secondary amine of the spirocycle. The choice of coupling reagent and base is crucial and can be optimized based on the specific substrates to minimize side reactions and maximize yield.[5]
Diagram 2: Amide Coupling Workflow
Caption: Workflow for amide bond formation.
Protocol 3: Reductive Amination
This protocol allows for the formation of a C-N bond via reaction with an aldehyde or ketone.
-
Materials:
-
1-oxa-5-azaspiro[2.3]hexane (free base)
-
Aldehyde or ketone of interest
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., Dichloroethane (DCE) or Methanol (MeOH))
-
Acetic acid (catalytic amount)
-
Standard workup and purification reagents
-
-
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and 1-oxa-5-azaspiro[2.3]hexane (1.1 eq) in DCE or MeOH, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
-
Causality and Insights: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by the hydride source. STAB is a mild and selective reducing agent often preferred for reductive aminations as it can be added directly to the reaction mixture containing the amine and carbonyl compound.[3]
Protocol 4: Urea Formation
This protocol details the synthesis of urea derivatives from the deprotected spirocycle.
-
Materials:
-
1-oxa-5-azaspiro[2.3]hexane (free base)
-
Isocyanate of interest or a phosgene equivalent like carbonyldiimidazole (CDI) followed by an amine.
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or DCM)
-
Standard workup and purification reagents
-
-
Procedure (using an isocyanate):
-
Dissolve 1-oxa-5-azaspiro[2.3]hexane (1.1 eq) in anhydrous THF or DCM.
-
To the stirred solution, add the isocyanate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
-
Procedure (using CDI):
-
In a separate flask, react the desired primary or secondary amine with CDI (1.1 eq) in an anhydrous aprotic solvent to form the carbamoyl imidazole intermediate.
-
To this mixture, add 1-oxa-5-azaspiro[2.3]hexane (1.0 eq) and continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Perform a standard aqueous workup and purify the product as described above.
-
-
Causality and Insights: The nucleophilic azetidine nitrogen attacks the electrophilic carbon of the isocyanate or the activated carbonyl of the carbamoyl imidazole to form the stable urea linkage. The use of CDI is a safer alternative to phosgene for the synthesis of unsymmetrical ureas.[6]
Characterization and Quality Control
All intermediates and final products should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique spirocyclic structure provides an avenue to enhance the three-dimensionality of lead compounds and favorably modulate their physicochemical properties. The detailed protocols provided herein offer a practical guide for the efficient incorporation of this novel scaffold, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Functionalized 4-Azaspiro[2.3]hexanes for Modern Drug Discovery
Abstract
The 4-azaspiro[2.3]hexane scaffold is an emerging motif in medicinal chemistry, valued as a constrained, three-dimensional bioisostere for the ubiquitous piperidine ring. Its unique geometric and electronic properties offer a compelling strategy to navigate novel chemical space, enhance metabolic stability, and refine pharmacological profiles. This guide provides an in-depth exploration of two prominent and robust synthetic routes for accessing functionalized 4-azaspiro[2.3]hexanes, tailored for researchers, medicinal chemists, and professionals in drug development. We will dissect the strategic considerations behind each pathway, present detailed, field-tested protocols, and offer insights into the practical application of these valuable building blocks.
Introduction: The Emergence of 4-Azaspiro[2.3]hexanes as Piperidine Bioisosteres
Spirocyclic systems have garnered significant attention in drug discovery for their ability to expand three-dimensional chemical space while maintaining low molecular weight. Among these, small, strained spirocycles containing four-membered rings, such as azetidines, are particularly valuable.[1] The 4-azaspiro[2.3]hexane framework, which features a nitrogen atom at the spirocenter adjacent to a cyclopropane ring, presents a more geometrically constrained and electronically distinct environment compared to its more explored 5-azaspiro[2.3]hexane counterpart. This structural rigidity can lead to improved binding affinity and selectivity for biological targets. Despite their potential, the synthesis of functionalized 4-azaspiro[2.3]hexanes has been historically underexplored, likely due to a lack of well-established synthetic methodologies.[2] This document aims to fill that gap by detailing two effective strategies for their preparation.
Strategic Overview of Synthetic Routes
Two primary strategies have emerged for the efficient synthesis of functionalized 4-azaspiro[2.3]hexanes:
-
Route A: Synthesis via Azetidine Enamine Intermediates and Carbene Cyclization. This pathway is particularly useful for introducing functionality at the 6-position of the spirocycle. It relies on the construction of a key substituted azetidine precursor, which is then converted to an enamine and subsequently cyclized.[2]
-
Route B: Synthesis via Tebbe Olefination and Cyclopropanation. This approach provides a scalable, multigram synthesis of the core 4-azaspiro[2.3]hexane scaffold, which can be further elaborated. It begins with a commercially available N-protected 2-azetidinone and proceeds through a robust olefination and cyclopropanation sequence.[3][4][5]
The choice between these routes will depend on the desired substitution pattern, scalability requirements, and available starting materials.
Route A: Functionalization at the 6-Position via Azetidine Enamines
This strategy offers a versatile method for producing 6-substituted 4-azaspiro[2.3]hexanes, which are valuable for introducing diverse chemical handles for further derivatization. The overall workflow is depicted below.
Caption: Workflow for Route A: Synthesis of 6-functionalized 4-azaspiro[2.3]hexanes.
Rationale and Key Considerations
The cornerstone of this approach is the strategic formation of an azetidine enamine intermediate. The ring closure of an acyclic amine to form the initial azetidine is advantageous as it avoids the use of hazardous materials or precious metal catalysts, offering good yields.[2] The subsequent conversion to the azetidin-2-ylmethanol, tosylation, and elimination to the enamine are critical steps. The choice of protecting groups on the azetidine nitrogen can influence the stability and formation of the enamine intermediate. The final carbene cyclization efficiently constructs the desired spirocyclic system.
Experimental Protocol: Synthesis of 6-dimethoxy-4-azaspiro[2.3]hexane
This protocol is adapted from the work of Huang, W. et al.
Step 1: Synthesis of the Azetidin-2-ylmethanol Intermediate
-
Azetidine Ring Formation: Begin with the ring closure of a suitable acyclic amine precursor to synthesize 3,3-dimethoxy-2-ester azetidine. This method is favored for its safety and efficiency.[2]
-
Reduction: Reduce the ester functionality of the azetidine derivative to the corresponding primary alcohol using a suitable reducing agent (e.g., lithium aluminum hydride) to yield the azetidin-2-ylmethanol intermediate.
Step 2: Formation of the Azetidine Enamine
-
Tosylation: React the azetidin-2-ylmethanol intermediate with tosyl chloride in the presence of a base (e.g., triethylamine) to afford the corresponding tosylate.
-
β-Elimination: Treat the tosylated intermediate with a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to induce β-elimination, yielding the crucial azetidine enamine.
Step 3: Carbene Cyclization to Form the Spirocycle
-
Carbene Generation and Cyclization: Convert the azetidine enamine into the final 6-dimethoxy 4-azaspiro[2.3]hexane using a standard carbene cyclization protocol. This has been shown to proceed in good yield.
Step 4: Further Functionalization
-
Deprotection and Derivatization: The resulting 6-dimethoxy 4-azaspiro[2.3]hexane can be deprotected and further functionalized at the nitrogen or other positions to generate a library of analogues for structure-activity relationship (SAR) studies.
| Step | Key Reagents | Typical Yield | Reference |
| Tosylation & β-Elimination | TsCl, DBU | - | |
| Carbene Cyclization | - | 58% | |
| Scalability | - | Successfully scaled to 3 grams |
Route B: Multigram Synthesis via Tebbe Olefination and Cyclopropanation
This synthetic scheme provides an expedient and scalable route to the core 4-azaspiro[2.3]hexane structure, making it highly suitable for producing large quantities of this building block for drug discovery programs.[3][4][5]
Caption: Workflow for Route B: Multigram synthesis of the 4-azaspiro[2.3]hexane core.
Rationale and Key Considerations
The efficiency of this route hinges on two key transformations: the olefination of a lactam and the subsequent cyclopropanation of the resulting alkene.
-
Olefination: The use of the Tebbe reagent or the Petasis reagent (Cp₂Ti(CH₃)₂) is crucial for the conversion of the carbonyl group of the N-Boc-2-azetidinone to an exocyclic methylene group.[3][4] These titanium-based reagents are highly effective for olefination of esters and lactams where Wittig reagents often fail.
-
Cyclopropanation: The Simmons-Smith reaction (using diethylzinc and diiodomethane) or its modification, the Furukawa protocol (using Et₂Zn and CH₂I₂), is a reliable method for the cyclopropanation of the exocyclic alkene to form the strained cyclopropane ring of the spirocyclic system.
This route has been successfully scaled to produce up to 52 grams of the target building block, demonstrating its robustness for large-scale synthesis.[3][4]
Experimental Protocol: Multigram Synthesis of N-Boc-4-azaspiro[2.3]hexane
This protocol is based on the work of Galavskyy, S. et al.[3][4][5]
Step 1: Tebbe Olefination of N-Boc-2-azetidinone
-
Reagent Preparation: Prepare the Petasis reagent (Cp₂Ti(CH₃)₂) or use the commercially available Tebbe reagent.
-
Olefination Reaction: In an inert atmosphere (e.g., under argon), dissolve N-Boc-2-azetidinone in a suitable anhydrous solvent (e.g., toluene). Add the Tebbe or Petasis reagent dropwise at a controlled temperature.
-
Work-up: After the reaction is complete, quench the reaction mixture carefully and purify the resulting exocyclic methylene azetidine intermediate, typically by column chromatography.
Step 2: Cyclopropanation
-
Reaction Setup: Under an inert atmosphere, dissolve the exocyclic methylene azetidine in an anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Add a solution of diiodomethane, followed by the dropwise addition of diethylzinc at a low temperature (e.g., 0 °C).
-
Quenching and Purification: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product and purify by column chromatography to yield N-Boc-4-azaspiro[2.3]hexane.
Step 3: Deprotection and Characterization
-
Boc Deprotection: Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the free 4-azaspiro[2.3]hexane.
-
Physicochemical Analysis: The resulting compound can be characterized to assess its properties as a piperidine isostere, including basicity (pKa) and lipophilicity (LogP) measurements.[3]
| Step | Key Reagents | Scale | Reference |
| Tebbe Olefination | Tebbe or Petasis Reagent | Multigram | [3][4] |
| Cyclopropanation | Et₂Zn, CH₂I₂ | Multigram (up to 52 g) | [3][4] |
Conclusion and Future Outlook
The synthetic routes detailed herein provide robust and versatile methods for accessing functionalized 4-azaspiro[2.3]hexanes, a class of compounds with significant potential in drug discovery. Route A is well-suited for creating analogues with substitution at the 6-position, allowing for fine-tuning of molecular properties. Route B offers a highly scalable method for producing the core scaffold, enabling its broad application as a piperidine bioisostere. As the demand for novel, three-dimensional chemical matter continues to grow, the development and application of such synthetic strategies will be paramount. Further exploration into enantioselective syntheses and the development of new functionalization methodologies will undoubtedly expand the utility of the 4-azaspiro[2.3]hexane scaffold in the creation of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Collection - 4âAzaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine [enamine.net]
Application Notes and Protocols: The Strategic Use of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate for the Development of Novel Deubiquitinase (DUB) Inhibitors
Introduction: The Rationale for a Novel Scaffold in DUB Inhibitor Design
Deubiquitinating enzymes (DUBs) have emerged as a critical class of therapeutic targets, playing pivotal roles in regulating cellular processes such as protein degradation, DNA repair, and cell cycle control.[1][2] Their dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases, making the development of potent and selective DUB inhibitors a major focus of modern drug discovery.[3][4] However, achieving selectivity among the approximately 100 human DUBs remains a significant challenge due to conserved active site architectures.[3]
To overcome this hurdle, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) scaffolds that can exploit unique topological features of the target enzyme beyond the catalytic triad.[5][6] The spirocyclic motif is an exemplary tool in this endeavor, offering a rigid, well-defined 3D geometry that can orient substituents into specific binding pockets, thereby enhancing both potency and selectivity.[5][6]
This guide focuses on Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate , a unique building block that merges the advantages of a spirocyclic core with the favorable physicochemical properties of an oxetane ring. The strained four-membered oxetane ring is not merely a structural element; it acts as a polar motif and a potential hydrogen bond acceptor, capable of improving aqueous solubility and metabolic stability while reducing lipophilicity when replacing traditional groups like gem-dimethyl or carbonyl functionalities.[7][8][9] The incorporation of this building block into a DUB inhibitor scaffold offers a compelling strategy to address common challenges in drug development and achieve superior pharmacological profiles.
Physicochemical Properties of the Building Block
A foundational understanding of the starting material is critical for synthetic planning and predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₃ | [10] |
| Molecular Weight | 185.22 g/mol | [10] |
| XLogP3 | 0.4 | [10] |
| Hydrogen Bond Donor Count | 0 | [10] |
| Hydrogen Bond Acceptor Count | 3 | [10] |
| CAS Number | 934664-42-3 | [10] |
Proposed Synthetic Strategy: From Building Block to Potent Inhibitor
The primary utility of this compound lies in its protected amine, which allows for selective functionalization. The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to yield a secondary amine, which serves as a versatile handle for coupling to a variety of electrophilic fragments or pharmacophores designed to interact with the target DUB.
The following workflow outlines a general, yet powerful, strategy for its incorporation.
Caption: General synthetic workflow for inhibitor development.
Protocol 1: Boc Deprotection of the Spirocyclic Core
Causality: The Boc group is an acid-labile protecting group. Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) is a standard and highly efficient method for its removal, yielding the protonated secondary amine. A subsequent basic workup neutralizes the amine, making it ready for the next coupling step.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the amine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-oxa-5-azaspiro[2.3]hexane. This intermediate is often used immediately in the next step without further purification.
Protocol 2: Amide Coupling to a Warhead-Containing Pharmacophore
Causality: Many DUB inhibitors feature an electrophilic "warhead" that covalently modifies the catalytic cysteine of the enzyme. This protocol describes the coupling of the spirocyclic amine to a carboxylic acid-containing fragment, which could be part of a larger scaffold designed for specific DUB recognition. Peptide coupling reagents like HATU activate the carboxylic acid, facilitating nucleophilic attack by the secondary amine to form a stable amide bond.
Step-by-Step Methodology:
-
Dissolve the chosen carboxylic acid pharmacophore (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Add a peptide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes at room temperature to form the activated ester.
-
Add a solution of the deprotected 1-oxa-5-azaspiro[2.3]hexane (from Protocol 1, 1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final inhibitor.
Biochemical Validation: Assessing DUB Inhibition
Once a library of spirocyclic compounds has been synthesized, the next critical step is to assess their inhibitory activity against the target DUB. A widely used method is a fluorescence-based assay utilizing a ubiquitin-fluorophore conjugate.[11][12]
Caption: Principle of a fluorescence-based DUB activity assay.
Protocol 3: In Vitro DUB Enzymatic Assay (e.g., for USP7)
Causality: This protocol measures the enzymatic activity of a DUB, such as USP7, by monitoring the cleavage of the fluorogenic substrate Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).[13][14] When Ub-AMC is cleaved by an active DUB, the highly fluorescent AMC is released, leading to an increase in fluorescence intensity. A potent inhibitor will bind to the DUB and prevent this cleavage, resulting in a low fluorescence signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20. Note: DTT is crucial to maintain the reduced state of the catalytic cysteine.
-
Enzyme Solution: Prepare a working solution of recombinant human DUB (e.g., USP7) at 2x the final desired concentration (e.g., 2 nM) in Assay Buffer.
-
Substrate Solution: Prepare a working solution of Ub-AMC at 2x the final desired concentration (e.g., 200 nM) in Assay Buffer.
-
Compound Dilution: Prepare a serial dilution of the synthesized spirocyclic inhibitors in DMSO, then dilute further in Assay Buffer to a 2x final concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.[2]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the 2x enzyme solution to each well.
-
Add 50 µL of the 2x compound dilution (or vehicle control) to the respective wells.
-
Pre-incubate the plate at 37 °C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the 2x substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37 °C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the rates relative to the positive (enzyme + vehicle) and negative (no enzyme) controls.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Validation: Confirming Target Engagement
A potent biochemical inhibitor must also demonstrate activity in a cellular context. Cellular target engagement assays confirm that the compound can penetrate the cell membrane and bind to its intended DUB target.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand.[15] By treating cells with the inhibitor, lysing them, and then heating the lysate to various temperatures, one can assess the amount of soluble (non-denatured) DUB remaining. A successful inhibitor will increase the thermal stability of its target DUB, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells (e.g., a cancer cell line known to be sensitive to USP7 inhibition like MM.1S) to ~80% confluency.[12] Treat the cells with the spirocyclic inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2-4 hours.
-
Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant (soluble fraction) from each sample. Analyze the amount of the target DUB (e.g., USP7) in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities for the target DUB at each temperature for both inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the inhibitor-treated samples indicates target engagement.
Conclusion and Future Directions
This compound represents a highly valuable and strategic building block for the development of next-generation DUB inhibitors. Its inherent three-dimensionality and the favorable properties conferred by the oxetane moiety provide a robust platform for creating compounds with improved potency, selectivity, and drug-like characteristics. The protocols outlined herein provide a comprehensive framework for the synthesis, biochemical screening, and cellular validation of novel inhibitors derived from this scaffold. Future efforts should focus on expanding the library of pharmacophores coupled to the spirocyclic core and profiling these inhibitors against a broad panel of DUBs to fully realize their therapeutic potential.
References
- 1. Mechanisms for regulating deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C9H15NO3 | CID 66521770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. amsbio.com [amsbio.com]
- 15. Monitoring Target Engagement of Deubiquitylating Enzymes Using Activity Probes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application in the synthesis of RAF inhibitor analogs for cancer therapy.
Abstract
The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cellular proliferation and survival, and its aberrant activation, particularly through mutations in the BRAF gene, is a primary driver in a significant percentage of human cancers, including melanoma and colorectal cancer.[1] This has established the RAF kinases as critical targets for therapeutic intervention. The development of selective ATP-competitive RAF inhibitors has marked a paradigm shift in the treatment of BRAF-mutant cancers. However, the clinical journey has been nuanced, complicated by phenomena such as acquired resistance and the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations.[2] This guide provides an in-depth exploration of the synthesis and evaluation of novel RAF inhibitor analogs, moving beyond established drugs to empower researchers in the discovery of next-generation therapeutics. We will dissect the underlying chemical principles, provide a detailed, field-proven synthetic protocol for a representative analog, and furnish robust methodologies for the biological characterization of these novel compounds.
The Scientific Imperative: Targeting the RAF Signaling Cascade
The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus, governing fundamental cellular processes.[3][4] Under normal physiological conditions, the activation of receptor tyrosine kinases (RTKs) leads to the activation of the small GTPase RAS, which in turn recruits and activates the RAF serine/threonine kinases (ARAF, BRAF, CRAF). Activated RAF phosphorylates and activates MEK1/2, which then phosphorylates ERK1/2. This final kinase in the cascade, p-ERK, translocates to the nucleus to modulate gene expression, driving cell proliferation and survival.[5]
Mutations in BRAF, most commonly the V600E substitution, result in a constitutively active monomeric kinase that drives oncogenic signaling independent of upstream RAS activation.[6] This provides a clear therapeutic window for inhibitors targeting the mutant BRAF protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Welcome to the dedicated technical support center for the synthesis of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of this synthesis, ensuring a higher success rate and purity in your experimental work.
Introduction to the Synthesis
The synthesis of this compound is a critical process for accessing a unique three-dimensional molecular framework of interest in medicinal chemistry. The key transformation involves the epoxidation of N-Boc-3-azetidinone, typically achieved via the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide to transfer a methylene group to the ketone, forming the desired spiro-epoxide. While elegant, this reaction is not without its challenges. This guide will address the most common issues encountered during this synthesis.
Reaction Overview
The core of the synthesis is the reaction of a sulfur ylide with N-Boc-3-azetidinone. The choice of the ylide and reaction conditions are paramount for a successful outcome.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: Low or no product yield. What are the likely causes and how can I improve it?
Potential Causes & Solutions:
-
Inactive Sulfur Ylide: The sulfur ylide is moisture-sensitive and can decompose if not prepared and handled under strictly anhydrous conditions.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, freshly opened or distilled. The sulfonium salt precursor should be thoroughly dried before use.
-
-
Improper Ylide Formation: The choice and handling of the base are critical for efficient ylide generation.
-
Solution: Sodium hydride (NaH) is a common base for this reaction. Ensure the NaH is fresh and has been washed with anhydrous hexane to remove any mineral oil, then dried under vacuum. The reaction of the sulfonium salt with NaH should be allowed to proceed for a sufficient amount of time (typically 1-2 hours) at an appropriate temperature (often room temperature to 50°C) to ensure complete ylide formation before adding the azetidinone substrate.
-
-
Steric Hindrance: The carbonyl group of N-Boc-3-azetidinone is somewhat sterically hindered, which can slow down the reaction.
-
Solution: Increasing the reaction temperature slightly (e.g., from room temperature to 40-50°C) or extending the reaction time may improve the yield. However, be cautious as higher temperatures can also lead to side reactions. Using a less sterically hindered sulfur ylide, if applicable to your desired product, could also be considered.
-
-
Substrate Quality: Impurities in the starting N-Boc-3-azetidinone can interfere with the reaction.
-
Solution: Ensure the purity of the starting material by techniques such as recrystallization or column chromatography.
-
Q2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
Potential Causes & Solutions:
-
Insufficient Ylide: An inadequate amount of the sulfur ylide will result in an incomplete reaction.
-
Solution: Use a slight excess of the sulfur ylide (e.g., 1.2 to 1.5 equivalents) relative to the N-Boc-3-azetidinone. This can help to drive the reaction to completion.
-
-
Reaction Time: The reaction may not have been allowed to run for a sufficient duration.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is consumed.
-
Q3: My final product is difficult to purify. What are the common impurities and how can they be removed?
Potential Causes & Solutions:
-
Sulfur-containing Byproducts: The reaction produces dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) as a byproduct, depending on the ylide used. Residual sulfonium salts can also be present.
-
Solution: During the aqueous workup, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove water-soluble impurities. Washing the organic layer with brine can further aid in removing DMSO. For purification, flash column chromatography on silica gel is typically effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
-
-
Polar Impurities: The product itself is relatively polar, which can make separation from other polar impurities challenging.
-
Solution: Careful optimization of the solvent system for column chromatography is key. A shallow gradient elution can improve separation. If co-elution is a problem, consider using a different stationary phase or a different chromatography technique, such as preparative HPLC.
-
Q4: I am seeing an unexpected side product in my reaction mixture. What could it be?
Potential Causes & Solutions:
-
Ring-Opening of the Epoxide: The newly formed epoxide ring can be susceptible to nucleophilic attack, especially under acidic or basic conditions during workup.
-
Solution: Maintain a neutral pH during the aqueous workup. Use a mild quenching agent, such as a saturated aqueous solution of ammonium chloride. Avoid strong acids or bases.
-
-
Reaction with the Boc-Protecting Group: While generally stable, the Boc group can be labile under certain conditions.
-
Solution: Ensure the reaction and workup conditions are not overly acidic or heated for prolonged periods.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for this synthesis?
While a specific protocol for this exact molecule can be proprietary, a general and reliable procedure based on the Corey-Chaykovsky reaction is as follows:
Experimental Protocol: Synthesis of this compound
-
Ylide Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 eq.) portion-wise under an inert atmosphere. Stir the mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases and a clear solution is obtained.
-
Reaction: Cool the ylide solution to room temperature. Add a solution of N-Boc-3-azetidinone (1.0 eq.) in anhydrous DMSO dropwise to the ylide solution.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by carefully adding it to a stirred mixture of ice-water and ethyl acetate. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Q2: How can I best characterize the final product?
The following analytical techniques are recommended for full characterization:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the azetidine ring protons, and the epoxide protons. |
| ¹³C NMR | Resonances for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, the spiro carbon, and the carbons of the azetidine and epoxide rings. |
| Mass Spec (HRMS) | Accurate mass measurement to confirm the elemental composition (C₉H₁₅NO₃).[1] |
| FT-IR | Characteristic peaks for the C=O stretch of the carbamate and C-O stretches of the epoxide and ester. |
Q3: What are the key safety precautions for this reaction?
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any sources of moisture.
-
DMSO: Dimethyl sulfoxide is combustible and can cause skin irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressurization: The ylide formation reaction generates hydrogen gas. Ensure the reaction vessel is not sealed and is properly vented.
Mechanistic Insights
Understanding the reaction mechanism is crucial for effective troubleshooting.
Caption: The mechanism of the Corey-Chaykovsky reaction.
The reaction proceeds via the nucleophilic attack of the sulfur ylide on the carbonyl carbon of the azetidinone.[2][3] This forms a betaine intermediate, which then undergoes an intramolecular SN2 reaction, with the alkoxide attacking the carbon bearing the sulfonium group, to form the epoxide ring and eliminate dimethyl sulfoxide.[2]
By understanding these potential pitfalls and their underlying chemical principles, researchers can more effectively troubleshoot the synthesis of this compound, leading to improved yields and purity of this valuable synthetic building block.
References
Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Welcome to the technical support center for the synthesis and optimization of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry, offering a rigid spirocyclic scaffold that can impart unique three-dimensional character to drug candidates. The synthesis of this spiro-epoxide, while conceptually straightforward, often presents challenges in the laboratory. This guide provides a comprehensive overview of the synthetic pathway, potential pitfalls, and strategies for successful optimization.
Synthetic Pathway Overview
The most common and efficient method for the synthesis of this compound is through the epoxidation of a suitable precursor, typically tert-butyl 3-methylenecyclobutane-1-carbamate. The Corey-Chaykovsky reaction is a well-established method for such transformations, utilizing a sulfur ylide to deliver a methylene group to the double bond, forming the desired epoxide ring.
Caption: General synthetic scheme for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion is a common issue that can often be traced back to the generation and reactivity of the sulfur ylide. Here’s a systematic approach to troubleshooting:
-
Integrity of the Ylide Precursor: The sulfonium or sulfoxonium salt used to generate the ylide must be pure and dry. Moisture can quench the strong base used for deprotonation.
-
Recommendation: Dry the sulfonium/sulfoxonium salt under vacuum before use. Store it in a desiccator.
-
-
Base Strength and Handling: The choice and handling of the base are critical. Sodium hydride (NaH) is commonly used and must be fresh and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Recommendation: Use a fresh bottle of NaH. Rinse the NaH with dry hexanes to remove any mineral oil coating before use. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.
-
-
Reaction Temperature: The formation of the ylide and the subsequent epoxidation are temperature-sensitive. Ylide formation is often performed at room temperature or slightly elevated temperatures, while the epoxidation step may require cooling to control exotherms and minimize side reactions.
-
Recommendation: Monitor the reaction temperature closely. For ylide formation with NaH in DMSO, gentle heating (e.g., 50 °C) may be necessary to initiate the reaction, after which it should be allowed to proceed at room temperature. The addition of the alkene substrate should be done cautiously, potentially at a lower temperature (e.g., 0 °C to room temperature).
-
-
Solvent Purity: The solvent (typically DMSO or THF) must be anhydrous. Water will react with the base and the ylide, inhibiting the desired reaction.
-
Recommendation: Use freshly distilled or commercially available anhydrous solvents.
-
Question 2: I am observing significant formation of side products, leading to a low yield of the desired epoxide. What are these side products and how can I suppress their formation?
Answer:
Side product formation is often related to the reactivity of the starting material and the reaction conditions. Common side products include rearranged alcohols or products from competing reaction pathways.
-
Rearrangement Products: The carbocation intermediate, although transient in the Corey-Chaykovsky reaction, can sometimes undergo rearrangement, especially if the substrate is strained.
-
Recommendation: Maintain a low reaction temperature during the addition of the alkene and throughout the reaction to minimize the lifetime of any charged intermediates.
-
-
Competing Wittig-type Reaction: Although less common with sulfur ylides compared to phosphorus ylides, a Wittig-type reaction to form an alkene is a theoretical possibility.
-
Recommendation: The choice of sulfur ylide can influence the reaction pathway. Dimethylsulfoxonium methylide is generally preferred for epoxidations of electron-deficient alkenes, while dimethylsulfonium methylide is often used for simple aldehydes and ketones. For your substrate, dimethylsulfoxonium methylide is a good starting point.
-
-
Degradation of the Boc-Protecting Group: The tert-butoxycarbonyl (Boc) protecting group is generally stable to the basic conditions of the Corey-Chaykovsky reaction but can be sensitive to acidic conditions during workup.[1][2][3]
-
Recommendation: Use a gentle workup procedure. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water, rather than strong acids.
-
Question 3: The purification of my product is challenging, and I am struggling to isolate the pure epoxide. What are the best practices for purification?
Answer:
Purification of spiro-epoxides can be complicated by their potential for ring-opening and their similar polarity to certain byproducts.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification.
-
Recommendation:
-
Solvent System: A gradient elution with a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective. Start with a low concentration of the polar solvent and gradually increase it.
-
TLC Analysis: Carefully monitor the fractions by thin-layer chromatography (TLC). The product is often a UV-inactive, so staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) is necessary for visualization.
-
Deactivation of Silica Gel: Epoxides can be sensitive to acidic silica gel, which can cause ring-opening. If you observe product degradation on the column, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine).
-
-
-
Distillation: If the product is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities.[4]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the synthesis of this compound?
A1: While the optimal conditions should be determined empirically for each specific setup, a good starting point based on literature for similar transformations is provided in the table below.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Ylide Precursor | Trimethylsulfoxonium iodide | Generally provides good yields for epoxidation of activated alkenes. |
| Base | Sodium hydride (NaH), 60% dispersion in mineral oil | A strong, non-nucleophilic base suitable for deprotonating the sulfoxonium salt. |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction. |
| Temperature | Ylide formation: RT to 50°C; Epoxidation: 0°C to RT | Ylide formation may require gentle heating to initiate. The epoxidation step should be controlled to prevent side reactions. |
| Reaction Time | 2-12 hours | Monitor by TLC for consumption of the starting material. |
| Workup | Quench with saturated aq. NH₄Cl, extract with ethyl acetate | A mild workup to avoid degradation of the product. |
Q2: How can I confirm the formation of the desired product?
A2: A combination of spectroscopic techniques should be used for structural confirmation:
-
¹H NMR: Look for the characteristic signals of the epoxide protons, which typically appear as singlets or doublets in the range of 2.5-3.5 ppm. The signals for the Boc group (a singlet at ~1.4 ppm) and the cyclobutane ring protons should also be present.
-
¹³C NMR: The carbon atoms of the epoxide ring will have characteristic shifts in the range of 40-60 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₅NO₃, MW: 185.22 g/mol ).[5]
-
Infrared (IR) Spectroscopy: Look for the characteristic C-O stretching frequency of the epoxide ring, typically in the region of 1250 cm⁻¹ and 800-900 cm⁻¹.
Q3: Is this compound stable? What are the recommended storage conditions?
A3: Epoxides can be sensitive to acidic conditions and high temperatures, which can lead to ring-opening or polymerization. The N-Boc protecting group is also acid-labile.[1][3]
-
Storage: It is recommended to store the purified product at low temperatures (e.g., in a refrigerator at 2-8 °C) under an inert atmosphere to minimize degradation. For long-term storage, a freezer (-20 °C) is preferable.
-
Handling: Avoid exposure to strong acids. Use neutral or slightly basic conditions during handling and subsequent reactions.
Experimental Protocol: A General Procedure
This protocol provides a starting point for the synthesis. Optimization may be required.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 5. This compound | C9H15NO3 | CID 66521770 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting guidance, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique spirocyclic building block. The inherent strain of the cyclobutane and oxirane rings, coupled with the properties of the Boc-protecting group, presents a distinct set of purification hurdles. This document aims to equip you with the knowledge to overcome these challenges effectively.
Introduction to the Molecule and Its Challenges
This compound is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional scaffold for the synthesis of novel therapeutics.[1][2] Its spirocyclic nature, combining an azetidine ring with an epoxide, makes it a desirable bioisostere for various functionalities.[1] However, these same structural features contribute to its purification complexities.
The primary challenges in purifying this compound stem from:
-
Structurally Similar Impurities: Side products from the synthesis, such as isomers or incompletely reacted starting materials, can be difficult to separate.
-
Boc-Related Impurities: Residual di-tert-butyl dicarbonate (Boc₂O) and its byproducts can contaminate the final product.
-
Product Physical State: The compound may present as an oil or a low-melting solid, making crystallization for purification challenging.
-
Ring Strain and Stability: The strained oxirane and azetidine rings may be susceptible to opening under harsh purification conditions.
This guide provides a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and extensive laboratory experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Problem 1: My final product is an oil and I cannot obtain a solid for further analysis.
Cause & Explanation: The presence of residual solvents or minor impurities can significantly depress the melting point of a compound, causing it to remain an oil. Boc-protected amines are also notoriously difficult to crystallize.[3]
Solution:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying the sample under high vacuum (≤ 1 torr) for an extended period (12-24 hours). Gentle heating (30-40 °C) can aid in the removal of high-boiling point solvents like DMF or DMSO, but caution must be exercised to prevent thermal degradation.
-
Solvent Trituration/Slurrying: This technique can induce crystallization and remove highly soluble impurities.
-
Protocol:
-
Add a non-polar solvent in which your product is sparingly soluble (e.g., hexanes, pentane, or diethyl ether) to your oily product.
-
Stir the mixture vigorously at room temperature for several hours. A magnetic stir bar or overhead stirrer can be used.
-
If the product solidifies, filter the solid and wash it with a small amount of the cold non-polar solvent.
-
Dry the resulting solid under vacuum.
-
-
-
Seed Crystal-Induced Crystallization: If you have a small amount of pure, solid material from a previous batch, you can use it to seed a supersaturated solution of your oily product.
Problem 2: My NMR analysis shows the presence of unreacted starting materials or structurally similar byproducts.
Cause & Explanation: Incomplete reactions or side reactions can lead to impurities that have very similar polarities to the desired product, making them difficult to separate by standard column chromatography. For instance, in syntheses involving cyclopropanation, isomers can be a common byproduct.[3]
Solution: Optimization of Flash Column Chromatography
Flash column chromatography is the most common purification method for compounds of this nature.[4][5] Optimizing the stationary and mobile phases is critical for achieving good separation.
Stationary Phase:
-
Standard Silica Gel: Use a high-quality silica gel with a particle size of 40-63 µm for most applications.
-
High-Resolution Silica: For very difficult separations, consider using a smaller particle size silica gel (25-40 µm) to improve resolution.
Mobile Phase Selection:
-
Initial Screening: Use thin-layer chromatography (TLC) to screen for an appropriate solvent system. Aim for an Rf value of 0.2-0.3 for your product.
-
Recommended Solvent Systems: A common and effective mobile phase for this class of compounds is a gradient of ethyl acetate in hexanes.
-
Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
For more polar impurities, a small amount of a more polar solvent like methanol or dichloromethane can be added to the mobile phase, but be mindful of the potential for ring-opening of the epoxide.
-
dot
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemimpex.com [chemimpex.com]
- 3. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation pathways of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Here is the technical support center for Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate.
Authored by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the dedicated support guide for this compound (CAS 934664-42-3). This document provides in-depth technical guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this unique spirocyclic building block. Our goal is to empower you to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.
The spirocyclic scaffold, which joins two rings at a single carbon atom, is of increasing interest in medicinal chemistry for its ability to introduce three-dimensionality and improve physicochemical properties.[1][2][3] this compound combines a Boc-protected azetidine ring with a highly strained oxetane ring. This combination offers exciting synthetic possibilities but also presents specific stability challenges that must be carefully managed.
Core Chemical Profile & Intrinsic Stability
Understanding the inherent reactivity of this molecule is the first step to successful experimentation. Its stability is governed by two key structural features:
-
The Spiro[oxetane-azetidine] Core: This scaffold contains two strained four-membered rings.[4][5] The oxetane, a cyclic ether, is susceptible to acid-catalyzed ring-opening reactions due to its inherent ring strain and the polarized C-O bonds.[5][6][7] Similarly, the azetidine ring, while more stable than the oxetane, can also be reactive under harsh conditions.
-
The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is a standard protecting group for amines, well-known for its stability to most nucleophiles and bases but its lability under acidic conditions.[8] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the Boc group to yield the free amine, carbon dioxide, and isobutylene.[9][10]
The primary challenge arises from the dual sensitivity to acidic conditions . Both the protecting group and the core scaffold can degrade, leading to complex product mixtures if not handled properly.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and general use of this compound.
Q1: What are the optimal storage and handling conditions for this compound? A1: Due to its potential for degradation, strict storage and handling are crucial. The compound is typically supplied as a liquid or low-melting solid.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows potential hydrolytic processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against atmospheric moisture and oxidative degradation. |
| Container | Tightly sealed amber glass vial | Prevents exposure to light and moisture. |
| Handling | Use dry solvents and glassware | Avoids introducing water, which can act as a nucleophile in acid-catalyzed ring-opening. |
Q2: Is this compound stable during routine chromatographic purification? A2: Caution is advised. Standard silica gel is slightly acidic and can cause degradation, especially with prolonged column contact time. You may observe streaking, low recovery, or the appearance of new, more polar spots on your TLC plate.
-
Recommendation: To mitigate this, use a deactivated (neutral) silica gel or add a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N), to your eluent. Alternatively, consider purification via neutral alumina or reverse-phase HPLC with neutral mobile phases.
Q3: What pH range is safe for reactions involving this molecule? A3: The compound is most stable under neutral to moderately basic conditions (pH 7-10) . Strongly acidic conditions (pH < 5) should be strictly avoided as they will rapidly cleave the Boc group and can catalyze the ring-opening of the oxetane.[8][9]
Q4: Can I use this building block in a reaction that requires a Lewis acid catalyst? A4: This is high-risk. Lewis acids can coordinate to the oxygen of the oxetane ring, activating it for nucleophilic attack and ring-opening.[6] They can also facilitate the cleavage of the Boc group.[9] If a Lewis acid is essential, use the mildest possible catalyst at the lowest effective temperature and concentration, and carefully monitor the reaction for degradation by TLC or LCMS.
Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low reaction yield with multiple unidentified byproducts on TLC/LCMS. | Compound Degradation. This is the most common issue. The reaction conditions (e.g., acidic reagents, excessive heat, extended reaction time) are likely too harsh. | 1. Re-evaluate Reagents: Ensure no acidic contaminants are present. If a reagent is an acid salt (e.g., an amine-HCl salt), neutralize it before adding it to the reaction. 2. Control Temperature: Run the reaction at the lowest possible temperature. 3. Monitor Closely: Use TLC or LCMS to track the consumption of starting material and stop the reaction as soon as it is complete to prevent byproduct formation. |
| NMR spectrum is complex, showing more peaks than expected. | Presence of Degradation Products. The sample is likely a mixture. Common degradants include the de-Boc'd spirocycle and/or the ring-opened product (a 3-(hydroxymethyl)azetidin-3-ol derivative). | 1. Confirm by LCMS: Use Liquid Chromatography-Mass Spectrometry to identify the molecular weights of the components in your sample. 2. Re-purify: Use the gentle purification methods described in FAQ #2. 3. Acquire a Fresh Sample: If purification is unsuccessful, the bulk material may have degraded. |
| Inconsistent results between batches. | Variable Purity/Stability of Starting Material. The compound may have degraded during storage if not handled properly. | 1. Verify Purity Before Use: Always run a quality control check (e.g., ¹H NMR or LCMS) on the starting material before beginning a reaction, especially if it has been stored for a long time. 2. Adhere to Storage Protocols: Ensure the compound is stored under inert gas at 2-8°C as recommended. |
Key Degradation Pathways
To effectively troubleshoot, it is essential to understand the likely chemical transformations the compound undergoes under stress. The two primary degradation pathways are initiated under acidic conditions.
Caption: Acid-catalyzed degradation pathways of the title compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[11][12] This protocol outlines a standard approach consistent with ICH guidelines.[13][14]
Objective: To investigate the stability of this compound under various stress conditions and identify major degradation products.
Analytical Method: A reverse-phase HPLC method coupled with a UV detector and a Mass Spectrometer (LCMS) is ideal for separating and identifying the parent compound and its degradants.[13]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL diluent) kept at 5°C. The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.
| Stress Condition | Reagent / Parameters | Typical Duration & Temperature | Quenching Step |
| Acid Hydrolysis | 0.1 M HCl | 2 hours @ 60°C | Neutralize with 1 mL of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 4 hours @ 60°C | Neutralize with 1 mL of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | 24 hours @ Room Temp | No quench needed, but protect from light. |
| Thermal | Acetonitrile/Water (1:1) | 48 hours @ 80°C | Cool to room temperature. |
| Photolytic | Solid or Solution | Expose to UV/Vis light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²) | N/A |
-
Sample Analysis:
-
After the specified time, quench the reactions as described.
-
Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.
-
Analyze by LCMS.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent peak.
-
Determine the mass-to-charge ratio (m/z) of any new peaks to propose structures for the degradation products. The expected masses would correspond to the de-Boc'd product and the ring-opened product(s).
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ijisrt.com [ijisrt.com]
Improving yield and purity in the synthesis of azaspiro[2.3]hexane derivatives
Technical Support Center: Synthesis of Azaspiro[2.3]hexane Derivatives
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support center for the synthesis of azaspiro[2.3]hexane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, three-dimensional scaffold. The unique strained-ring system of azaspiro[2.3]hexanes, while offering exciting potential as piperidine bioisosteres, presents distinct synthetic challenges.[1][2][3]
This document is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles to help you optimize your reactions for both yield and purity.
Troubleshooting Guide
This section addresses specific, common issues in a question-and-answer format.
Question 1: My overall yield is consistently low in the key intramolecular cyclization step. What are the primary factors to investigate?
Answer: Low yield in the formation of the spirocyclic core is the most frequent challenge. The root cause often lies in the competition between the desired intramolecular reaction and undesired intermolecular side reactions. Here is a systematic approach to troubleshoot this issue.
-
1.1. Verify Precursor Purity and Stability:
-
The Problem: The precursor, often a substituted azetidine or cyclobutane with a leaving group and a nucleophilic amine, may be impure or degrade upon storage. For example, certain dibromo intermediates are stable for months at -20 °C, but others may not be.[1]
-
The Solution: Re-purify the precursor immediately before use. Confirm its identity and purity via ¹H NMR and LC-MS. If the precursor is the result of a multi-step synthesis, ensure the final purification was robust.
-
-
1.2. Optimize Reaction Concentration (The Ruggli-Ziegler Dilution Principle):
-
The Causality: The intramolecular reaction is a first-order process, while the competing intermolecular dimerization or polymerization is a second-order process. Therefore, the rate of the desired cyclization is independent of concentration, whereas the rate of side reactions decreases significantly at lower concentrations.
-
The Solution: Run the cyclization reaction under high-dilution conditions. Start by decreasing the concentration by a factor of 10 (e.g., from 0.1 M to 0.01 M). While this may increase reaction time, it often dramatically improves the yield of the cyclic monomer by suppressing intermolecular pathways.[4] A slow-addition strategy, where the precursor is added dropwise to the reaction vessel over several hours, is also highly effective.
-
-
1.3. Re-evaluate Your Base and Solvent System:
-
The Causality: The choice of base is critical for deprotonating the amine nucleophile without causing elimination or other side reactions. A sterically hindered, non-nucleophilic base is often preferred. The solvent must fully dissolve the substrate and not interfere with the reaction.
-
The Solution: If using a base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge, which can facilitate the cyclization more efficiently.[1] Screen a panel of polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) to find the optimal medium for your specific substrate.
-
Question 2: I'm observing a significant side product with double the mass of my expected product. How can I prevent this?
Answer: A side product with double the mass is almost certainly a dimer, formed via an intermolecular reaction between two precursor molecules. This is a classic sign that your reaction conditions favor the intermolecular pathway.
Troubleshooting Flowchart: Low Yield & Dimer Formation
This diagram outlines the logical steps to diagnose and solve low-yield issues, particularly when dimerization is the primary side reaction.
Caption: Troubleshooting logic for low yields in intramolecular cyclizations.
Question 3: My amine product is streaking badly during silica gel chromatography, leading to poor separation and low recovery. What purification strategies should I use?
Answer: This is a very common issue. Basic amines interact strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing and irreversible adsorption.[5]
-
Strategy 1: Modify the Mobile Phase:
-
The Solution: Add a competing base to your eluent system. A common and effective method is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your hexane/ethyl acetate or DCM/methanol mobile phase.[5] The competing base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.
-
-
Strategy 2: Use a Different Stationary Phase:
-
The Causality: Instead of deactivating standard silica, you can use a stationary phase designed for basic compounds.
-
The Solution: Use an amine-functionalized silica cartridge (KP-NH).[5] These columns have a bonded organic amine that neutralizes the acidic surface, providing excellent peak shape for basic compounds with simple, non-polar eluents like hexane/ethyl acetate.[5]
-
-
Strategy 3: Acid-Base Extraction:
-
The Solution: If your compound is stable to pH changes, an acid-base workup can be highly effective for removing non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product will protonate and move to the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer carefully with a base like sodium bicarbonate or NaOH until the pH is >10.[6]
-
Extract the now-neutral amine product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the purified amine.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most established synthetic routes for the 4-azaspiro[2.3]hexane core?
A1: Several robust methods have been developed. The most common include:
-
Intramolecular Cyclization: This involves preparing a functionalized azetidine with a tethered electrophile and inducing ring closure. This is a versatile method for creating functionalized derivatives.[1][2]
-
Olefin Cyclopropanation: This route typically starts with N-Boc-protected 2-azetidinone. A Tebbe or Petasis olefination creates an exocyclic methylene group, which is then subjected to cyclopropanation to form the spirocyclic system. This approach has been used for multi-gram scale synthesis.[7][8][9]
-
Kulinkovich-de Meijere Reaction: This powerful reaction uses a titanium reagent to convert N,N-dialkylamides into cyclopropylamines.[10] It can be applied to lactams to generate spirocyclopropanated lactams, which are precursors to the desired azaspiro[2.3]hexane core.[11]
Q2: How does the Kulinkovich-de Meijere reaction mechanism lead to the cyclopropane ring?
A2: The reaction is a fascinating cascade involving organotitanium intermediates.
-
A Grignard reagent reacts with a titanium(IV) alkoxide to form a highly reactive titanacyclopropane intermediate.
-
The carbonyl group of the amide substrate inserts into a titanium-carbon bond of the titanacyclopropane.
-
Unlike in the standard Kulinkovich reaction with esters, the dialkylamino group is a poor leaving group.[10] Instead, the intermediate undergoes ring-opening and subsequent cyclization to form the final cyclopropylamine product. Stoichiometric amounts of the titanium reagent are often required for good yields.[10][12]
Simplified Mechanism: Intramolecular SN2 Cyclization
This diagram illustrates the key bond-forming step in many azaspiro[2.3]hexane syntheses, where a deprotonated amine attacks a carbon with a leaving group.
Caption: Key intramolecular SN2 step for azaspirocycle formation.
Q3: What are the best practices for choosing a nitrogen protecting group?
A3: The Boc (tert-butyloxycarbonyl) group is widely used and highly recommended. It is robust enough to survive many reaction conditions, including Grignard reagents and cyclopropanation, but can be cleanly removed under acidic conditions (e.g., TFA in DCM) that typically do not affect the strained spirocyclic core.[1][7]
Reference Protocols & Data
Protocol: General Procedure for Intramolecular Cyclization
This protocol is a representative example for forming the azaspiro[2.3]hexane core from a 3-(2-tosyloxyethyl)azetidine precursor.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add dry acetonitrile to achieve a final reaction concentration of 0.01 M.
-
Base Addition: Add 1.5 equivalents of DBU to the solvent and heat the mixture to 80 °C.
-
Substrate Addition: Dissolve the N-Boc-3-(2-tosyloxyethyl)azetidine precursor (1.0 eq) in a minimal amount of dry acetonitrile and load it into the dropping funnel.
-
Slow Addition: Add the precursor solution dropwise to the heated DBU/acetonitrile mixture over a period of 6-8 hours using the dropping funnel. This maintains high dilution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80 °C for an additional 12 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography using an amine-functionalized silica column with a hexane/ethyl acetate gradient to yield the pure N-Boc-4-azaspiro[2.3]hexane.
Table 1: Optimization of Reaction Conditions
The following table summarizes typical outcomes when modifying key reaction parameters. Data is generalized from multiple synthetic approaches.
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Concentration | 0.1 M | 0.01 M (High Dilution) | Condition B is superior. Reduces intermolecular side reactions (dimerization), significantly increasing the yield of the desired monomer.[4] |
| Base | K₂CO₃ (weak, heterogeneous) | DBU (strong, soluble) | Condition B is often better. A strong, hindered, soluble base ensures rapid and complete deprotonation of the amine, driving the reaction forward more efficiently.[1] |
| Temperature | Room Temperature | 80 °C (Reflux in ACN) | Varies. Higher temperatures increase the reaction rate but may also promote decomposition or side reactions. Optimization is substrate-dependent. |
| Purification | Standard Silica Gel | Amine-Functionalized Silica | Condition B is superior. Prevents peak tailing and product loss by eliminating strong interactions between the basic amine and acidic silanol groups.[5] |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains [beilstein-journals.org]
- 5. biotage.com [biotage.com]
- 6. youtube.com [youtube.com]
- 7. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine [enamine.net]
- 8. Collection - 4âAzaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - The Journal of Organic Chemistry - Figshare [figshare.com]
- 9. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Stereoselectivity Issues in Spirocycle Synthesis
<
Welcome to the technical support center for spirocycle synthesis. Spirocycles, with their rigid, three-dimensional structures, are increasingly vital in drug discovery and materials science.[1][2] However, the construction of the spirocenter—a fully substituted tetrahedral carbon common to two rings—presents a formidable stereochemical challenge.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and resolve common stereoselectivity issues in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization strategies.
Issue 1: Poor Diastereoselectivity in Spirocyclization
Question: My spirocyclization reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
Answer: Poor diastereoselectivity indicates that the transition states leading to the different diastereomers are too close in energy. To resolve this, you must amplify the energetic differences between these pathways. Several factors can be manipulated:
-
Kinetic vs. Thermodynamic Control: First, determine if your reaction is under kinetic or thermodynamic control. A simple experiment involves running the reaction at a low temperature for a short duration (kinetic conditions) and at a higher temperature for a longer duration (thermodynamic conditions).[4][5][6][7] If the product ratio changes significantly, you can leverage temperature to favor the desired isomer.[7]
-
Low Temperature: Often favors the kinetic product, which is formed via the lowest energy transition state.[4][5] Lowering the temperature can magnify the energy difference between competing transition states.[8]
-
High Temperature: Allows the reaction to reach equilibrium, favoring the most stable diastereomer (the thermodynamic product).[4][5][7]
-
-
Solvent Effects: The solvent is not merely a medium but an active participant that can influence transition state geometry and stability through solvation effects.[9][10][11] A systematic solvent screen is crucial.
-
Polarity: A change from a non-polar solvent (e.g., toluene) to a polar aprotic solvent (e.g., THF, DCM) or a polar protic solvent (e.g., MeOH) can alter the conformational preferences of the substrate and transition state assembly.[8][9]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can stabilize or destabilize key intermediates or transition states, thereby influencing the stereochemical outcome.[12][13]
-
-
Substrate Modification: The steric and electronic properties of your substrate are primary determinants of stereoselectivity.[14]
-
Steric Bulk: Increasing the size of a substituent near the reacting center can create a strong steric bias, forcing the cyclization to proceed through a specific trajectory. This is a powerful tool in substrate-controlled reactions.[8][15][16]
-
Directing Groups: Incorporating a coordinating group (e.g., a hydroxyl or amide) can chelate to a metal catalyst or reagent, locking the substrate into a rigid conformation that directs the cyclization to one face.
-
-
Catalyst and Reagent Choice:
-
Acid/Base Catalysis: For reactions catalyzed by acids or bases, their strength and steric profile are critical. Switching from a strong, non-coordinating acid like TfOH to a bulkier Lewis acid like (2,6-di-tert-butylphenoxy)aluminum isopropoxide can dramatically alter selectivity.
-
Organocatalysis: Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, create a chiral environment that directly influences the stereochemistry of the spirocenter formation.[17][18][19]
-
The following workflow provides a systematic approach to addressing poor diastereoselectivity.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Spirocyclization
Question: I am employing a well-established chiral catalyst for my spirocyclization, but the enantiomeric excess (e.e.) is consistently low. What factors should I investigate?
Answer: Low enantioselectivity suggests an inefficient transfer of chirality from the catalyst to the substrate. This can stem from multiple sources, including catalyst performance, substrate mismatch, or competing non-selective pathways.
-
Catalyst Integrity and Activation:
-
Purity and Handling: Ensure the catalyst and any associated ligands are of high purity and handled under appropriate inert conditions. Many organometallic catalysts are sensitive to air and moisture.
-
Active Species Formation: Confirm that the active catalytic species is being formed correctly. This may involve pre-formation of the catalyst complex or ensuring the reaction conditions (e.g., additives, temperature) are suitable for its generation in situ.
-
-
Ligand Screening: The heart of many asymmetric catalysts is the chiral ligand.[20] The electronic and steric properties of the ligand must be finely tuned to the specific substrate and reaction type.
-
Steric Hindrance: A ligand that is too bulky may inhibit binding of the substrate, while one that is not bulky enough may not create a sufficiently differentiated chiral pocket.
-
Electronic Effects: Electron-donating or -withdrawing groups on the ligand can alter the reactivity and selectivity of the metal center.
-
-
Substrate-Catalyst Mismatch: Not every chiral catalyst works for every substrate. There might be an inherent mismatch between the substrate's geometry and the catalyst's chiral environment. DFT calculations can sometimes predict favorable interactions, suggesting that modifying the substrate's structure (e.g., protecting groups) can lead to better stereochemical recognition.[21]
-
Reaction Conditions:
-
Temperature: Lowering the temperature is a standard strategy to improve e.e., as it increases the energy difference between the diastereomeric transition states leading to the two enantiomers.[8]
-
Concentration: Low concentration can sometimes disfavor bimolecular background reactions that are often non-selective.
-
Additives: Additives can play a crucial role. For instance, in some metal-catalyzed reactions, halide scavengers (like silver salts) are necessary to generate a more active cationic catalyst, while in others, specific salts can act as co-catalysts or modifiers of the ligand environment.
-
The table below summarizes typical starting points for optimizing e.e. based on catalyst type.
| Catalyst Type | Key Optimization Parameters | Rationale |
| Transition Metal Complexes | Ligand structure, metal precursor, additives/co-catalysts, solvent. | The ligand creates the chiral environment; additives can influence the active species.[18][22] |
| Organocatalysts | Catalyst scaffold (e.g., cinchona vs. proline), acid/base co-catalyst, solvent polarity. | The catalyst's 3D structure and functional groups directly interact with the substrate.[17] |
| Biocatalysts (Enzymes) | pH, buffer, temperature, co-solvents, protein engineering. | Enzyme activity and selectivity are highly dependent on maintaining the native protein fold.[23] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between substrate-control, reagent-control, and catalyst-control for achieving stereoselectivity?
A1: The choice depends on the complexity of your target molecule and the stage of your synthesis.
-
Substrate-Control: This is often the most powerful and predictable method when you can design the substrate with inherent stereochemical biases, such as bulky groups or existing stereocenters that direct the cyclization.[14][24] It is ideal for syntheses where stereocenters are installed early.
-
Reagent-Control: This involves using a stoichiometric chiral reagent or auxiliary that is temporarily attached to the substrate, directs the stereochemistry, and is later removed. It offers flexibility but adds steps to the synthesis.[25][26][27]
-
Catalyst-Control: This is the most atom-economical approach, using a substoichiometric amount of a chiral catalyst to generate large quantities of enantioenriched product.[22][28] It is highly desirable but requires significant screening and optimization to find a compatible catalyst-substrate pair.[18][29]
Caption: Comparison of stereocontrol strategies.
Q2: My reaction is an intramolecular Michael addition to form a spirocycle, but I'm getting poor regioselectivity along with poor stereoselectivity. Are these issues linked?
A2: Yes, issues of regio- and stereoselectivity are often coupled in reactions like intramolecular Michael additions. The choice of base, solvent, and temperature can significantly influence which nucleophilic carbon attacks the Michael acceptor and from which face.[30][31] For example, a hard base might favor deprotonation at one site, while a softer, bulkier base might favor another, leading to different constitutional isomers. Furthermore, temperature can affect the reversibility of the Michael addition; lower temperatures often favor the kinetic product and can "lock in" a specific regio- and stereoisomer.[30][31] A systematic optimization of reaction conditions, particularly the base and temperature, is essential to control both outcomes simultaneously.[30][31][32]
Q3: Can computational chemistry (DFT) help me solve my stereoselectivity problems?
A3: Absolutely. Density Functional Theory (DFT) calculations are a powerful tool for understanding and predicting stereoselectivity. By modeling the transition states for the formation of different stereoisomers, you can calculate their relative energies. A larger energy difference between transition states correlates with higher predicted selectivity. This can help you:
-
Rationalize existing results: Understand why a particular catalyst or substrate favors one isomer.
-
Predict the effect of modifications: Screen potential new ligands or substrate modifications in silico before committing to lengthy lab synthesis, saving time and resources.[21]
-
Elucidate reaction mechanisms: Determine whether a reaction proceeds through a concerted or stepwise pathway, which can inform your optimization strategy.[2]
Q4: I am synthesizing a spiroketal. What specific factors control stereoselectivity in this system?
A4: Spiroketal formation is often reversible and subject to thermodynamic control, driven by the anomeric effect. The most stable diastereomer is typically the one that maximizes anomeric stabilization (an axial oxygen lone pair overlapping with an adjacent C-O σ* orbital). However, achieving non-thermodynamic ("contrathermodynamic") isomers is possible under kinetic control.[33][34]
-
Thermodynamic Control: Achieved with strong acid catalysis and higher temperatures, favoring the doubly anomeric spiroketal.
-
Kinetic Control: Can be achieved through methods like titanium-mediated spirocyclization of glycal epoxides, which can proceed with either retention or inversion of configuration depending on the conditions, providing access to less stable isomers.[12][13][34]
-
Chelation Control: Using metal ions can stabilize a specific conformation of the precursor, leading to a diastereomer that would otherwise be disfavored.[33]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Temperature Screening to Determine Kinetic vs. Thermodynamic Control
This protocol is designed to determine whether a spirocyclization reaction is under kinetic or thermodynamic control.
-
Setup Two Parallel Reactions: In identical reaction vessels, prepare two reactions with the same substrate, reagents, and solvent concentrations.
-
Reaction A (Kinetic Conditions):
-
Cool the reaction mixture to a low temperature (e.g., -78 °C, 0 °C, or rt, depending on reaction feasibility).
-
Initiate the reaction (e.g., add the catalyst or final reagent).
-
Monitor the reaction closely and quench it at low conversion (e.g., 10-20%) or after a short, fixed time (e.g., 1 hour).
-
-
Reaction B (Thermodynamic Conditions):
-
Heat the reaction mixture to an elevated temperature (e.g., reflux).
-
Initiate the reaction and allow it to run for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.
-
-
Analysis:
-
Work up both reactions identically.
-
Analyze the diastereomeric or enantiomeric ratio of the crude product from both reactions using a suitable method (e.g., 1H NMR, chiral HPLC).
-
-
Interpretation:
-
If Ratio A ≠ Ratio B: The reaction is sensitive to temperature. The product from Reaction A is the kinetic product, and the product from Reaction B is the thermodynamic product.[7]
-
If Ratio A ≈ Ratio B: The reaction may have a very high barrier to reversal, or the kinetic and thermodynamic products may be the same. In this case, other optimization strategies (solvent, catalyst) should be prioritized.
-
References
- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 2. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Substrate-Controlled Stereochemistry in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Substrate-Controlled Regioselective Cascade Reactions of Deconjugated Butenolides and Cinnamaldehydes: Access to Structurally Diverse Spirobutenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Enantioselective Synthesis of Spiro Heterocycles | Charles Explorer [explorer.cuni.cz]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reagent controlled stereoselective synthesis of teichoic acid α-(1,2)-glucans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Reagent Controlled Stereoselective Synthesis of α-Glucans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. experts.umn.edu [experts.umn.edu]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mdpi.com [mdpi.com]
- 31. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 34. mskcc.org [mskcc.org]
Technical Support Center: Scalable Synthesis of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Welcome to the comprehensive technical support guide for the scalable synthesis of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for this increasingly important building block in medicinal chemistry. The unique spirocyclic structure, featuring a strained oxetane ring, offers novel chemical space but can present specific synthetic challenges.[1][2] This guide is structured to help you navigate these challenges effectively.
Diagram of Key Synthetic Workflow
The following diagram outlines the most common and scalable synthetic route to the target molecule, starting from the commercially available N-Boc-3-azetidinone.
Caption: Scalable workflow for the synthesis of the target spirocycle.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: I am observing very low or no conversion of my starting material, N-Boc-3-azetidinone. What are the likely causes?
Answer:
Low or no conversion in a Corey-Chaykovsky reaction for oxetane formation is a common issue. The root cause often lies in the generation or reactivity of the sulfur ylide. Here’s a systematic approach to troubleshooting:
-
Incomplete Ylide Formation: The deprotonation of trimethylsulfoxonium iodide to form dimethyloxosulfonium methylide is critical.
-
Base Strength & Solubility: Ensure your base is sufficiently strong and soluble in the chosen solvent. Potassium tert-butoxide (t-BuOK) is often effective in solvents like tert-butanol or THF.[3] Sodium hydride (NaH) is another common choice, typically used in anhydrous solvents like THF or DMSO. If using NaH, ensure the mineral oil has been washed away with a dry solvent (e.g., hexanes) as it can coat the NaH particles and hinder the reaction.
-
Moisture: The ylide is highly reactive and moisture-sensitive. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). All solvents and reagents must be anhydrous.
-
-
Reaction Temperature: While some Corey-Chaykovsky reactions proceed at room temperature, stubborn substrates may require heating. A reaction temperature of 50-70 °C has been shown to be effective for similar transformations.[3] However, excessive heat can lead to ylide decomposition.
-
Reagent Quality:
Question 2: My reaction is working, but I am getting a significant amount of a byproduct instead of the desired spiro-oxetane. How can I identify and suppress it?
Answer:
In the context of the Corey-Chaykovsky reaction with a ketone, the primary competing pathway is often the formation of a spiro-epoxide (an oxaspiro[2.2]pentane derivative in this case), which can then rearrange.
-
Identifying the Byproduct: The most common byproduct when using dimethyloxosulfonium methylide is the corresponding epoxide. However, the choice of sulfur ylide can influence the outcome. Dimethylsulfonium methylide (generated from trimethylsulfonium iodide) tends to favor cyclopropanation with α,β-unsaturated ketones and epoxidation with simple ketones.[6] Dimethyloxosulfonium methylide (the "Corey-Chaykovsky Reagent") is generally more reliable for forming epoxides from ketones and is also used for oxetane synthesis from epoxides.[6][7] For the direct conversion of a ketone to an oxetane, a double Corey-Chaykovsky reaction mechanism is sometimes invoked, or it can be a direct reaction with the ketone.[3] A careful analysis of NMR and Mass Spectrometry data will be crucial to identify the byproduct.
-
Suppressing Byproduct Formation:
-
Choice of Ylide: For the synthesis of a spiro-oxetane from a ketone, using trimethylsulfoxonium iodide with a base like t-BuOK is a documented method.[8] This specific ylide precursor is often favored for oxetane formation over its trimethylsulfonium iodide counterpart in certain systems.
-
Solvent Effects: The choice of solvent can significantly influence the reaction pathway. For instance, conducting the reaction in an open-air system with water has been shown to favor oxetane formation over cyclopropanes in some cases.[7] While an open-air reaction is not ideal for scalability and reproducibility, this highlights the sensitivity of the reaction to the environment. A common solvent system is t-BuOH/THF or DMSO.[3]
-
Reaction Temperature: Carefully controlling the temperature can help favor one pathway over another. An optimization screen of temperatures (e.g., room temperature, 50 °C, 70 °C) is recommended.
-
Question 3: The reaction seems to work, but my product decomposes during aqueous workup or purification. How can I improve its stability?
Answer:
The spiro-oxetane moiety is a strained ring system and can be susceptible to ring-opening under certain conditions, particularly acidic ones.[9][10]
-
Workup Conditions:
-
Avoid Strong Acids: Do not use acidic solutions (e.g., HCl, NH4Cl) for the quench or wash steps. The oxetane oxygen is Lewis basic and can be protonated, initiating ring-opening.[10]
-
Gentle Quench: Quench the reaction carefully by slowly adding it to a saturated solution of sodium bicarbonate (NaHCO3) or water at a low temperature (0 °C).
-
-
Purification Strategy:
-
Chromatography: When performing silica gel chromatography, be aware that standard silica gel is slightly acidic. This can cause streaking or decomposition of the product on the column.
-
Neutralize Silica: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column.
-
Alternative Stationary Phases: Consider using neutral alumina or a less acidic reverse-phase chromatography method if decomposition on silica is a persistent issue.
-
-
Recrystallization: If the product is a solid and sufficiently pure after extraction, recrystallization is a milder purification method that avoids contact with acidic stationary phases. A solvent screen (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) would be necessary to find suitable conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
The most direct and scalable route reported proceeds from commercially available N-Boc-3-azetidinone via a Corey-Chaykovsky type reaction.[4][8] This one-step transformation utilizes trimethylsulfoxonium iodide and a strong base to form the spiro-oxetane ring. This approach is advantageous for large-scale synthesis due to the availability of starting materials, the single-step nature of the key transformation, and the avoidance of protecting group manipulations on the final ring system.[11]
Q2: Can you explain the mechanism of the Corey-Chaykovsky reaction for the formation of the spiro-oxetane?
The precise mechanism for the direct formation of an oxetane from a ketone using a sulfur ylide can be complex. However, a plausible pathway involves the following steps:
-
Ylide Formation: A strong base deprotonates the trimethylsulfoxonium salt to generate the nucleophilic sulfur ylide, dimethyloxosulfonium methylide.[6]
-
Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of N-Boc-3-azetidinone, forming a betaine intermediate.[12]
-
Ring Closure: This is the key step. Instead of the typical intramolecular S_N2 reaction that would form an epoxide, a different ring closure may occur. One proposed mechanism involves the ring expansion of a transiently formed epoxide intermediate.[8] Another possibility is a direct 4-exo-tet cyclization, although this is generally less favored. The specific conditions (solvent, temperature, counter-ions) likely play a crucial role in directing the reaction towards the thermodynamically less favored, but kinetically accessible, four-membered oxetane ring over the three-membered epoxide.
Caption: Plausible mechanism for spiro-oxetane formation.
Q3: Are there alternative synthetic strategies to consider?
Yes, other strategies for constructing oxetane rings exist, although they may be less direct for this specific target. These include:
-
Paternò-Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene.[9][13] For this target, it would require a suitable alkene precursor to react with the azetidinone, which might be synthetically challenging.
-
Intramolecular Williamson Etherification: This classic method involves cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position.[7] For this spirocyclic system, this would require a multi-step synthesis to prepare the necessary acyclic precursor attached to the azetidine ring.
For scalability and efficiency, the Corey-Chaykovsky approach remains the most practical.
Q4: What analytical techniques are best for monitoring reaction progress and characterizing the final product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Ideal for quickly assessing the consumption of the starting ketone. Use a standard mobile phase like 30-50% ethyl acetate in hexanes.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information, confirming the disappearance of the starting material mass and the appearance of the product mass (m/z = 186.1 for [M+H]⁺).
-
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation. The key signals to look for are the characteristic diastereotopic protons of the CH₂ groups in the oxetane ring, which typically appear as distinct multiplets in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the ketone carbonyl stretch (typically ~1750-1780 cm⁻¹ for a strained cyclic ketone) and the appearance of C-O ether stretches are indicative of product formation.
-
Detailed Experimental Protocol
This protocol is a representative, scalable procedure based on established methodologies for similar transformations.[8] Optimization may be required based on your specific equipment and reagent batches.
Materials and Equipment:
-
N-Boc-3-azetidinone (1.0 eq)
-
Trimethylsulfoxonium iodide (2.0 eq)
-
Potassium tert-butoxide (2.0 eq)
-
Anhydrous tert-butanol (t-BuOH) and Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add potassium tert-butoxide (2.0 eq) and trimethylsulfoxonium iodide (2.0 eq) to a three-neck flask.
-
Solvent Addition: Add a 1:1 mixture of anhydrous t-butanol and anhydrous THF to the flask. The volume should be sufficient to make an approximately 0.5 M solution with respect to the starting ketone.
-
Ylide Formation: Heat the resulting suspension to 60-70 °C and stir for 1-2 hours. The mixture should become a more homogeneous, slightly yellow solution as the ylide forms.
-
Substrate Addition: Dissolve N-Boc-3-azetidinone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Maintain the reaction temperature at 60-70 °C and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent, if necessary) using a gradient of ethyl acetate in hexanes to afford this compound as a white solid or colorless oil.
| Parameter | Recommended Condition | Notes |
| Stoichiometry (Ylide) | 2.0 equivalents | An excess is used to ensure complete conversion of the ketone. |
| Base | Potassium tert-butoxide | Good solubility and reactivity. NaH is an alternative.[3] |
| Solvent | t-BuOH / THF (1:1) | Other solvents like DMSO can be used.[7] |
| Temperature | 60-70 °C | May require optimization. |
| Workup Quench | Saturated NaHCO₃ (aq) | Avoids acidic conditions that can open the oxetane ring.[9] |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 4. 50-A1170 - n-boc-azetidin-3-one | 398489-26-4 | CymitQuimica [cymitquimica.com]
- 5. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
Validation & Comparative
The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. The "escape from flatland"—a strategic shift from planar, aromatic structures to three-dimensional, sp³-rich scaffolds—has emerged as a cornerstone of modern medicinal chemistry.[1] Within this paradigm, spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart conformational rigidity, improve physicochemical properties, and provide unique vectors for substituent placement.[2][3] This guide provides a comprehensive comparison of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate, a unique strained spirocycle, with other prominent spirocyclic building blocks, offering insights into their synthesis, properties, and potential applications in drug design.
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
The incorporation of a spirocyclic motif can profoundly influence a molecule's drug-like properties. The inherent three-dimensionality of spirocycles, as measured by the fraction of sp³ hybridized carbons (Fsp³), often leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[4] Furthermore, the rigid framework of a spirocycle can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target.[1][5] This is in stark contrast to more flexible acyclic or monocyclic systems, which may adopt multiple conformations, some of which may be non-productive or lead to off-target effects.
This guide will focus on a comparative analysis of this compound against two other notable classes of spirocycles: 2-azaspiro[3.3]heptanes and 1-azaspiro[3.3]heptanes. These compounds have been selected based on their successful application as bioisosteres for the ubiquitous piperidine ring, a common fragment in many approved drugs.[3][6][7]
In Focus: this compound
This compound is a fascinating and relatively underexplored building block that combines the features of a strained oxirane ring and an azetidine. This unique combination is anticipated to offer distinct spatial arrangements of substituents and influence physicochemical properties in a manner different from more common spirocyclic systems.
Physicochemical Properties Profile
While extensive experimental data for this compound is not widely published, we can infer some of its characteristics and compare them to its counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Computed) | pKa (Predicted) | Key Structural Features |
| This compound | C₉H₁₅NO₃ | 185.22 | 0.4 | Basic nitrogen is part of a Boc-protected azetidine | Strained oxirane and azetidine rings |
| N-Boc-2-azaspiro[3.3]heptane | C₁₁H₁₉NO₂ | 197.27 | 1.5 | Basic nitrogen is part of a Boc-protected azetidine | Two cyclobutane-like rings |
| N-Boc-1-azaspiro[3.3]heptane | C₁₁H₁₉NO₂ | 197.27 | 1.5 | Basic nitrogen is part of a Boc-protected azetidine | Two cyclobutane-like rings |
Data for comparator compounds is derived from analogous structures in cited literature. pKa values are estimations based on the chemical environment of the basic nitrogen.
The strained oxirane ring in this compound is expected to be a key site for nucleophilic attack, offering a handle for further functionalization. The Boc-protected azetidine nitrogen provides a stable, yet deprotectable, site for derivatization.
Comparative Analysis with Other Spirocyclic Scaffolds
2-Azaspiro[3.3]heptanes
The 2-azaspiro[3.3]heptane scaffold has been successfully employed in the development of novel therapeutics, including fetal hemoglobin inducers.[1] These compounds are recognized for their rigid structure and have been explored as bioisosteres of piperidine.
1-Azaspiro[3.3]heptanes
Similarly, 1-azaspiro[3.3]heptanes have been synthesized and validated as effective piperidine bioisosteres.[3][6][7] Studies have shown that replacing a piperidine ring with a 1-azaspiro[3.3]heptane core can lead to patent-free analogues with retained or even improved biological activity.[3][6][7]
The key distinction between these scaffolds and this compound lies in the nature of the constituent rings. The [3.3] systems are composed of two four-membered rings, offering a more "box-like" geometry, whereas the [2.3] system incorporates a highly strained three-membered oxirane ring, which is likely to influence both the reactivity and the spatial projection of substituents.
Experimental Protocols
A robust and reproducible synthetic route is paramount for the utility of any building block in a drug discovery campaign. Below are detailed protocols for the synthesis of the precursor to our target molecule and a representative comparator.
Synthesis of this compound
A plausible and efficient synthesis of this compound involves a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine.[8][9]
Step 1: Synthesis of Tert-butyl 3-methyleneazetidine-1-carboxylate
This step involves the dehydration of N-Boc-3-hydroxyazetidine. A common method is the Martin-Sulfuran-mediated dehydration.
-
Materials: N-Boc-3-hydroxyazetidine, Martin's Sulfurane, anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Martin's Sulfurane (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Tert-butyl 3-methyleneazetidine-1-carboxylate.
-
Step 2: Epoxidation of Tert-butyl 3-methyleneazetidine-1-carboxylate
The exocyclic double bond is then epoxidized to form the target oxaspirocycle.
-
Materials: Tert-butyl 3-methyleneazetidine-1-carboxylate, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve Tert-butyl 3-methyleneazetidine-1-carboxylate (1 equivalent) in DCM.
-
Add m-CPBA (1.2 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography if necessary.
-
Synthesis of N-Boc-2-azaspiro[3.3]heptane
A representative synthesis of a comparator compound is provided below.[2]
-
Materials: 1,1-Bis(hydroxymethyl)cyclobutane, p-toluenesulfonyl chloride, pyridine, sodium azide, lithium aluminum hydride, di-tert-butyl dicarbonate (Boc₂O), triethylamine, DCM, diethyl ether, dimethylformamide (DMF).
-
Procedure:
-
Ditosylation: React 1,1-bis(hydroxymethyl)cyclobutane with p-toluenesulfonyl chloride in pyridine to form the ditosylate.
-
Diazide formation: Displace the tosylate groups with sodium azide in DMF to yield the diazide.
-
Reduction to diamine: Reduce the diazide with lithium aluminum hydride in diethyl ether to obtain the diamine.
-
Monoprotection: React the diamine with one equivalent of Boc₂O in the presence of triethylamine in DCM to afford N-Boc-2-azaspiro[3.3]heptane.
-
Visualizing the Structural Differences
The following diagrams illustrate the core structures of the compared spirocycles, highlighting their distinct geometries.
Caption: Bioisosteric relationship of spirocycles to piperidine.
Caption: 2D structures of the compared spirocyclic building blocks.
Conclusion and Future Outlook
This compound represents a valuable, yet underutilized, building block for medicinal chemists. Its unique strained ring system offers the potential for novel three-dimensional arrangements of pharmacophoric elements and may confer advantageous physicochemical properties. While further experimental characterization is warranted, the plausible synthetic route outlined herein provides a clear path for its incorporation into drug discovery programs.
In comparison to the more established 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane scaffolds, the oxaspiro[2.3]hexane derivative offers a different geometric and reactivity profile. The choice of spirocyclic scaffold will ultimately depend on the specific requirements of the biological target and the desired properties of the final compound. As the demand for novel, patentable chemical matter continues to grow, the exploration of such unique spirocyclic systems will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- 1. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 9. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Analogs
Introduction: The Emerging Potential of Spirocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with drug-like properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention due to their unique three-dimensional structures. This inherent structural rigidity and novelty can lead to improved target selectivity and enhanced pharmacokinetic profiles compared to their linear or fused-ring counterparts. The Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate scaffold represents a compelling yet underexplored class of such molecules. Its compact and rigid framework, combining an oxirane and an azetidine ring, offers a unique spatial arrangement of functional groups, making it an attractive starting point for the design of new therapeutic agents.
While direct comparative studies on the biological activity of a series of this compound analogs are not extensively available in the public domain, this guide aims to provide a comprehensive framework for researchers and drug development professionals. By examining the biological activities of structurally related azaspiro compounds and outlining robust experimental protocols, we will establish a foundation for the synthesis and evaluation of novel analogs within this chemical space. This guide will delve into the potential therapeutic applications of this scaffold, propose a systematic workflow for biological screening, and provide detailed methodologies for key assays.
Comparative Landscape: Biological Activities of Structurally Related Azaspiro Analogs
Although specific data on the biological activity of this compound analogs is limited, the broader class of azaspiro compounds has demonstrated a wide range of pharmacological effects. Understanding these activities can provide valuable insights into the potential applications of the target scaffold.
Antitumor Activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
A notable example of the therapeutic potential of azaspiro compounds is the demonstrated antitumor activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. These compounds have been synthesized and evaluated against various cancer cell lines, showcasing moderate to potent cytotoxic effects. For instance, certain derivatives have shown significant activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines, with IC50 values in the micromolar to nanomolar range.[1] The mechanism of action for these compounds is often attributed to their ability to act as Michael acceptors, potentially interacting with nucleophilic residues in key cellular proteins.[2]
The key takeaway for researchers exploring the 1-oxa-5-azaspiro[2.3]hexane scaffold is that the incorporation of a spirocyclic framework can be a viable strategy for developing novel anticancer agents. The unique conformational constraints imposed by the spiro center can influence binding affinity and selectivity for biological targets.
Azaspiro Compounds as Bioisosteres in Drug Design
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity, is a cornerstone of medicinal chemistry. Azaspiro[2.3]hexanes and related structures are being explored as bioisosteres for commonly used motifs like piperidine.[3] The rigid spirocyclic core can offer advantages over more flexible ring systems by pre-organizing substituents into a conformationally defined orientation, potentially leading to enhanced target engagement. This strategy has been successfully employed in the design of various therapeutic agents, including modulators of G-protein coupled receptors and enzyme inhibitors.
For the this compound scaffold, the spirocyclic core could be strategically employed to mimic the spatial arrangement of pharmacophores in known drugs, potentially leading to the discovery of novel compounds with improved properties.
Proposed Workflow for Biological Evaluation
Given the novelty of the this compound scaffold, a systematic approach to evaluating the biological activity of its analogs is crucial. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.
Caption: Proposed workflow for the biological evaluation of novel analogs.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the proposed workflow. These protocols are intended to be a starting point and may require optimization based on the specific properties of the synthesized analogs.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Normal human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a non-linear regression analysis of the dose-response curve.
Rationale: The MTT assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, which is a critical first step in identifying potential anticancer agents.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well plate using MHB.
-
Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
-
Data Analysis: Record the MIC value for each compound against each bacterial strain.
Rationale: The broth microdilution method is a standardized and reproducible technique for quantifying the antimicrobial activity of novel compounds, allowing for direct comparison with existing antibiotics.
Structure-Activity Relationship (SAR) Insights and Future Directions
While a detailed SAR for this compound analogs is yet to be established, some general principles can be inferred from related spirocyclic systems.
-
Substitution on the Azetidine Ring: The nitrogen atom of the azetidine ring provides a key handle for derivatization. Modification of the Boc protecting group with various substituents can modulate the compound's lipophilicity, solubility, and potential interactions with biological targets.
-
Stereochemistry: The spirocyclic core contains a chiral center, and the stereochemistry of the molecule can have a profound impact on its biological activity. The synthesis and evaluation of individual enantiomers are crucial for understanding the SAR.
-
Introduction of Additional Functional Groups: The oxirane ring can be opened to introduce a variety of functional groups, further expanding the chemical diversity of the analog library.
Future research in this area should focus on the systematic synthesis of a diverse library of this compound analogs and their comprehensive biological evaluation using the workflows and protocols outlined in this guide. Mechanistic studies on the most promising hits will be essential to elucidate their mode of action and to guide further optimization efforts.
Caption: Key areas for exploring the structure-activity relationship.
Conclusion
The this compound scaffold holds considerable promise as a building block for the discovery of novel therapeutic agents. While direct comparative biological data for its analogs is currently scarce, the demonstrated activities of structurally related azaspiro compounds provide a strong rationale for further investigation. This guide offers a comprehensive framework for researchers to systematically synthesize and evaluate new analogs, from initial screening to preliminary mechanism of action studies. By leveraging the unique structural features of this spirocyclic system and employing rigorous biological evaluation, the full therapeutic potential of this exciting class of molecules can be unlocked.
References
A Tale of Two Scaffolds: A Comparative Analysis of Azaspiro[2.3]hexane and Azaspiro[3.3]heptane Derivatives in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing into the third dimension of chemical space. The deliberate incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to enhance compound properties, from solubility and metabolic stability to target selectivity. Among the rising stars in this domain are small azaspirocycles, which serve as versatile bioisosteric replacements for common motifs like piperidine. This guide provides a detailed comparative analysis of two prominent members of this class: azaspiro[2.3]hexane and azaspiro[3.3]heptane derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with the data-driven insights required to make informed decisions in scaffold selection and molecular design.
Introduction: The Allure of the Spirocyclic Core
Spirocycles, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensional geometry that can significantly impact a molecule's interaction with its biological target.[1] The move away from "flatland" — the realm of planar, aromatic systems — towards more complex 3D structures is a well-documented approach to improving clinical success rates.[1] Azaspiro[2.3]hexane, with its cyclopropane and azetidine rings, and azaspiro[3.3]heptane, typically comprising two azetidine or a cyclobutane and an azetidine ring, are compelling scaffolds that offer a blend of rigidity and novel exit vectors for substituent placement.[2][3] Both have been successfully employed as piperidine bioisosteres, aiming to improve properties like lipophilicity and metabolic stability.[2][3][4]
Comparative Physicochemical and Structural Properties
The seemingly subtle difference of a single carbon atom between the hexane and heptane systems belies significant distinctions in their fundamental properties. These differences, stemming from variations in ring strain and geometry, have profound implications for drug design.
| Property | Azaspiro[2.3]hexane Derivatives | Azaspiro[3.3]heptane Derivatives | Rationale and Implications |
| Ring Strain | High, due to the presence of the cyclopropane ring. | Moderate, with strained four-membered rings. | The higher ring strain in the azaspiro[2.3]hexane scaffold can influence reactivity and metabolic stability.[5] While not inherently a negative trait, it necessitates careful consideration during lead optimization. |
| 3D Geometry & Shape | More compact, with distinct exit vectors dictated by the cyclopropane and azetidine rings. Exit vector analysis shows similarity to trans-1,4-disubstituted cyclohexanes.[6] | More extended and "box-like," providing different spatial arrangements for substituents. The 2-azaspiro[3.3]heptane system is approximately 1 Å longer than a similarly substituted piperidine.[7] | The choice of scaffold can be dictated by the specific topology of the target's binding pocket. The more compact nature of the hexane derivative may be advantageous in sterically constrained environments, while the heptane offers opportunities to span larger distances. |
| Lipophilicity (LogP/LogD) | Replacement of piperidine with a 4-azaspiro[2.3]hexane motif can increase lipophilicity.[6] | Can surprisingly lower the measured logD7.4, a counterintuitive effect attributed to increased basicity.[8] | This property is highly context-dependent. The ability of azaspiro[3.3]heptanes to decrease lipophilicity while adding a carbon atom is a particularly valuable tool for optimizing ADME properties. |
| Basicity (pKa) | Replacement of piperidine with the 4-azaspiro[2.3]hexane motif can decrease the parent compound's basicity.[6] | Generally exhibit increased basicity compared to piperidine analogues.[8] | Modulating basicity is crucial for controlling a drug's ionization state, which in turn affects its solubility, permeability, and potential for off-target effects (e.g., hERG inhibition). |
| Aqueous Solubility | Generally good, but can be influenced by the lipophilicity of substituents. | Often show improved aqueous solubility compared to their piperidine counterparts.[7] | The enhanced polarity and unique solvation properties of the spiro[3.3]heptane system contribute to this beneficial trait. |
| Metabolic Stability | The cyclopropane ring can be susceptible to specific metabolic pathways, though overall stability is generally good. | Often exhibit enhanced metabolic stability compared to piperidines, which are prone to oxidation.[3] | The quaternary spirocenter and the nature of the smaller rings can shield adjacent positions from metabolic attack. |
Synthetic Accessibility: A Practical Consideration
The feasibility of synthesizing these scaffolds and their derivatives on a large scale is a critical factor for their adoption in drug discovery programs.
Synthesis of Azaspiro[2.3]hexane Derivatives
The construction of the 4-azaspiro[2.3]hexane core often relies on the cyclopropanation of a pre-formed azetidine ring. A common strategy involves the Tebbe olefination of an N-Boc-protected 2-azetidinone, followed by cyclopropanation of the resulting exocyclic methylene intermediate.[9][10][11] This approach allows for the preparation of these building blocks on a multigram scale.[9][11]
Caption: General synthetic workflow for 4-azaspiro[2.3]hexane derivatives.
Synthesis of Azaspiro[3.3]heptane Derivatives
The synthesis of azaspiro[3.3]heptanes has been more extensively explored, with several robust methods available. A key strategy for 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate to form a spirocyclic β-lactam, which is then reduced.[4][12] For 2-azaspiro[3.3]heptane derivatives, methods often involve the cyclization of 1,3-dielectrophiles with 1,1-dinucleophiles.[7]
Caption: Synthetic approach to 1-azaspiro[3.3]heptane derivatives.
Experimental Protocols: A Guide to Comparative Evaluation
To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following are representative methods for evaluating key physicochemical properties.
Protocol 1: Determination of Aqueous Solubility (Kinetic)
Rationale: This assay provides a high-throughput assessment of a compound's kinetic solubility in a physiologically relevant buffer, which is a critical parameter for oral absorption and formulation development.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.
-
Compound Addition: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.
-
Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a calibration curve prepared in a 1% DMSO/PBS solution to determine the concentration of the dissolved compound.
Protocol 2: Determination of Lipophilicity (logD₇.₄)
Rationale: The distribution coefficient (logD) at physiological pH is a more accurate predictor of a compound's lipophilicity and membrane permeability than the partition coefficient (logP).
Methodology:
-
Solution Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Equilibration: Vigorously shake the mixture for 1 hour to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.
-
Sampling: Carefully collect an aliquot from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous).
Conclusion: Making the Right Choice for Your Project
The decision to employ an azaspiro[2.3]hexane or an azaspiro[3.3]heptane scaffold is a nuanced one that should be guided by the specific goals of the drug discovery project.
-
Choose Azaspiro[2.3]hexane when:
-
A more compact, rigid scaffold is required to fit into a constrained binding pocket.
-
Modulation of basicity to a lower pKa is a desirable goal.
-
The synthetic route via cyclopropanation is amenable to the desired substitution patterns.
-
-
Choose Azaspiro[3.3]heptane when:
-
A larger, more three-dimensional scaffold is needed to span a wider binding site.
-
Improving aqueous solubility and metabolic stability are primary objectives.
-
A counterintuitive decrease in lipophilicity is sought after.
-
Ultimately, both scaffolds represent powerful tools in the medicinal chemist's arsenal. By understanding their distinct properties and synthetic accessibility, researchers can strategically deploy these spirocyclic systems to escape "flatland" and craft the next generation of innovative therapeutics.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine [enamine.net]
- 10. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. | Semantic Scholar [semanticscholar.org]
- 11. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-oxa-5-azaspiro[2.3]hexane scaffold, a unique and strained spirocyclic system, is emerging as a significant structural motif in medicinal chemistry. Its inherent three-dimensionality and the presence of both an oxetane and an azetidine ring offer a novel chemical space for the design of therapeutic agents. These motifs are increasingly utilized as bioisosteres for common functionalities like carbonyls, gem-dimethyl groups, and piperidines, potentially improving physicochemical properties such as solubility and metabolic stability.[1][2][3][4][5] This guide provides a comparative analysis of methodologies for the structural characterization of tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate and its derivatives, with a primary focus on X-ray crystallography and its alternatives.
While a publically available single crystal X-ray structure for this compound was not identified at the time of this writing, this guide will leverage data from structurally related compounds to provide a comprehensive overview of the expected structural features and the experimental workflows required for their determination. Researchers are encouraged to consult the Cambridge Structural Database (CSD) for the most current crystallographic information.[6][7][8]
Structural Elucidation Methodologies: A Comparative Analysis
The unambiguous determination of the three-dimensional structure of novel spirocyclic compounds is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.[9] While X-ray crystallography stands as the gold standard for solid-state structure elucidation, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling offer complementary and sometimes more accessible insights.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, and absolute stereochemistry. | Provides an unambiguous and highly detailed solid-state structure. | Requires a high-quality single crystal of sufficient size. The solid-state conformation may not be the same as the solution or biologically relevant conformation. |
| NMR Spectroscopy (1D and 2D) | Information on the chemical environment of atoms, connectivity, and through-space correlations (e.g., NOE), which can be used to infer solution-state conformation. | Provides information about the structure in solution, which can be more biologically relevant. Does not require crystallization. | Structure determination is often based on interpretation and can be ambiguous for complex molecules. Does not provide precise bond lengths and angles. |
| Computational Chemistry (e.g., DFT) | Theoretical prediction of stable conformations, bond lengths, bond angles, and other molecular properties.[10] | Can be used to predict structures of compounds that are difficult to crystallize or analyze by NMR.[11] Can help in assigning stereochemistry when combined with experimental data. | The accuracy of the predicted structure is dependent on the level of theory and basis set used. Experimental validation is crucial. |
Experimental Workflow for Structural Characterization
The following section outlines a typical experimental workflow for the synthesis, crystallization, and structural analysis of a derivative of this compound.
Synthesis and Crystallization
The synthesis of the 1-oxa-5-azaspiro[2.3]hexane core can be approached through various synthetic strategies, often involving the construction of the strained oxetane and azetidine rings.[3][12][13][14][15][16][17] A plausible route to the title compound is outlined below. The causality behind the choice of reagents and conditions is rooted in established methodologies for the formation of these strained heterocyclic systems.
Step 1: Synthesis of a Suitable Azetidine Precursor The synthesis would likely begin with a protected 3-substituted azetidine, which can be prepared from commercially available starting materials. The choice of protecting group on the azetidine nitrogen is crucial for directing the subsequent reactions.
Step 2: Introduction of the Oxetane Ring The formation of the spirocyclic oxetane ring is a key step and can be achieved through an intramolecular cyclization. This often involves the use of a suitable leaving group and a base to promote ring closure.
Step 3: Crystallization Obtaining high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common technique. Other methods include vapor diffusion and slow cooling.
DOT Script for Synthesis Workflow
Caption: General synthetic and crystallization workflow.
X-ray Diffraction Data Collection and Structure Solution
Step 1: Crystal Mounting and Data Collection A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation.[18]
Step 2: Structure Solution and Refinement The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.
DOT Script for X-ray Crystallography Workflow
Caption: Workflow for single crystal X-ray diffraction analysis.
Expected Structural Features and Comparison
Based on the analysis of related spirocyclic systems containing oxetane and azetidine rings, the crystal structure of this compound derivatives would be expected to exhibit several key features:
-
Strained Ring Conformations: Both the oxetane and azetidine rings are highly strained four-membered rings. The puckering of these rings and the spirocyclic fusion will lead to specific bond angles and torsion angles that deviate significantly from ideal values.
-
Bond Lengths and Angles: The C-O and C-C bond lengths within the oxetane ring, and the C-N and C-C bond lengths in the azetidine ring will be of particular interest. The spirocyclic carbon atom will have a unique geometry.
-
Intermolecular Interactions: In the solid state, the packing of the molecules will be dictated by intermolecular forces such as hydrogen bonding (if suitable functional groups are present in the derivatives) and van der Waals interactions. The bulky tert-butyl group will likely play a significant role in the crystal packing.
A comparative analysis of a series of derivatives would focus on how different substituents on the spirocyclic core influence these structural parameters. For example, the introduction of a hydroxyl group could lead to the formation of strong intermolecular hydrogen bonds, significantly altering the crystal packing compared to a non-polar derivative.
Conclusion
The structural elucidation of this compound and its derivatives is crucial for advancing their development in medicinal chemistry. While single crystal X-ray diffraction provides the most definitive structural information, a comprehensive approach that integrates NMR spectroscopy and computational modeling will offer a more complete understanding of these molecules in both the solid and solution states. The experimental protocols and comparative data presented in this guide provide a framework for researchers to approach the structural characterization of this important class of spirocyclic compounds.
References
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine [enamine.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
- 8. Search - Access Structures [ccdc.cam.ac.uk]
- 9. SAR Elucidation | SpiroChem [spirochem.com]
- 10. Route scouting | SpiroChem [spirochem.com]
- 11. Computational Chemistry Highlights: Computation-aided structure determination [compchemhighlights.org]
- 12. researchgate.net [researchgate.net]
- 13. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. chemrxiv.org [chemrxiv.org]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Evaluating the Effect of Spirocyclic Rings on Conformational Preference
Introduction: Beyond Flatland in Drug Discovery
In the intricate world of medicinal chemistry, the three-dimensional shape of a molecule—its conformation—is paramount. It dictates how a drug candidate recognizes, binds to, and modulates its biological target. For decades, the focus on flat, aromatic systems led to what has been termed an "escape from flatland," a drive towards molecules with greater three-dimensionality (sp³-richness).[1][2] Spirocyclic compounds, characterized by two rings sharing a single common atom, are at the forefront of this movement.[3][4] This unique structural feature imparts a high degree of conformational rigidity, locking the molecule into a well-defined three-dimensional shape.[3][5]
This guide provides an in-depth comparison of how incorporating spirocyclic rings influences a molecule's conformational preferences relative to more flexible acyclic or simple monocyclic alternatives. As senior application scientists, our goal is not merely to present data but to illuminate the causality behind experimental choices. We will explore the robust methodologies used to probe these conformations, present comparative data from key structural classes, and provide the rationale needed to leverage spirocycles for optimizing drug-like properties, including potency, selectivity, and pharmacokinetics.[3][6][7]
The Spiro-Junction: A Fulcrum of Conformational Control
The defining feature of a spirocycle is the spiroatom, a single quaternary carbon that acts as a pivot for two distinct ring systems.[4] This arrangement fundamentally restricts the degrees of freedom available to the molecule compared to a simple linear chain or even a fused ring system. While a six-membered ring like cyclohexane can readily interconvert between chair, boat, and twist-boat conformations, the presence of a spiro-junction dramatically raises the energy barrier for such large-scale conformational changes, effectively locking the relative orientation of the two rings.[1] This rigidity minimizes the entropic penalty upon binding to a target, a valuable thermodynamic advantage in drug design.[5]
Caption: Conformational freedom in flexible vs. spirocyclic systems.
Methodologies for Elucidating Conformation
A multi-faceted approach combining experimental and computational methods is essential for a comprehensive understanding of a spirocycle's conformational preference. The choice of method is dictated by the need to understand the molecule's structure in its biologically relevant state, which is often in solution.
Experimental Approaches: Capturing Molecular Reality
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the solution-state conformation of molecules.[8][9] Unlike solid-state methods, it provides data on the average conformation or the dynamics between multiple conformations in a relevant solvent environment.
-
Causality Behind the Choice: We choose NMR to understand the molecule's shape where it matters most for biological activity—in solution. For spirocycles, the key is to define the fixed spatial relationship between the two rings and their substituents.
-
Key Technique: Nuclear Overhauser Effect (NOE): An NOE (or ROE for larger molecules, observed in a ROESY experiment) is the transfer of nuclear spin polarization from one nucleus to another through space.[10] Its intensity is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶), making it an exquisitely sensitive "molecular ruler" for protons that are close in space (< 5 Å), even if they are far apart in terms of bond connectivity. For a rigid spirocycle, strong NOEs between protons on the two different rings provide definitive proof of their relative orientation.[10]
Experimental Protocol: 2D NOESY/ROESY for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified spirocyclic compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent should mimic a biologically relevant environment where possible.
-
Data Acquisition:
-
Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton resonances.
-
Set up a 2D NOESY (for small molecules) or ROESY (to avoid spin diffusion in mid-sized molecules) experiment.
-
Critical Parameter: The mixing time (τₘ). This is the period during which NOE buildup occurs. A series of experiments with varying mixing times (e.g., 100 ms to 800 ms) should be run. This is a self-validating step; true NOEs will build up over this time, while artifacts like spin diffusion may appear at longer mixing times.
-
-
Data Processing & Analysis:
-
Process the 2D spectra using appropriate software (e.g., TopSpin, Mnova).
-
Identify cross-peaks that connect two different proton signals. A cross-peak between Hₐ and Hₓ indicates they are close in space.
-
Correlate the observed NOEs with a 3D model of the molecule. For a spiro-oxindole, a strong NOE between a proton on the oxindole ring and a proton on the spiro-fused ring confirms a specific stereochemical arrangement.[11]
-
2. X-ray Crystallography
This technique provides an unambiguous, high-resolution picture of the molecule's structure in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.[12][13]
-
Causality Behind the Choice: X-ray crystallography is the gold standard for determining absolute stereochemistry and providing a precise, static snapshot of bond lengths, bond angles, and torsional angles.[3][12] This is invaluable for validating computational models and confirming the structure of a newly synthesized spirocycle.[3][14]
-
Trustworthiness & Limitations: While definitive, the crystal structure represents the lowest energy conformation in the crystal lattice. This conformation can be influenced by crystal packing forces and may not be the sole or most populated conformation in solution. Therefore, it must be used in conjunction with solution-phase data like NMR.
Caption: High-level workflow for single-crystal X-ray crystallography.
Computational Approaches: Predicting and Quantifying Conformation
Computational chemistry provides the theoretical framework to understand and predict the energetics of different conformations, complementing experimental findings.[15][16]
-
Causality Behind the Choice: These methods allow us to explore the entire potential energy surface of a molecule, identify all possible low-energy conformers, and calculate their relative populations—something that is often difficult to do experimentally if the energy barriers are high.
-
Key Techniques:
-
Conformational Search: Algorithms (e.g., Monte Carlo, Molecular Dynamics) are used to generate a wide range of possible 3D structures.[17]
-
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to optimize the geometry of each potential conformer and calculate its electronic energy with high accuracy.[16][18] The relative energies (ΔE) can then be used to estimate the Boltzmann population of each conformer at a given temperature.
-
Comparison Guide: Spirocyclic Scaffolds vs. Alternatives
The true impact of spirocyclization is best understood through direct comparison with structurally related, but more flexible, analogs.
Case Study 1: Spiro[3.3]heptane as a Rigid Cyclohexane Mimic
The spiro[3.3]heptane scaffold, composed of two fused cyclobutane rings, has emerged as a fascinating bioisostere for cyclohexane and phenyl rings.[2][19] Its rigid, puckered structure allows it to project substituents into space in a highly defined manner, mimicking the axial/equatorial displays of substituted cyclohexanes but without the conformational flipping.
Structural analysis has shown that specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can serve as conformationally restricted surrogates for disubstituted cyclohexanes.[19]
| Scaffold Comparison | Substituent Orientation | Distance (Å) between Functional Groups |
| cis-1,4-disubstituted cyclohexane | diaxial / diequatorial (flipping) | ~2.5 - 3.0 |
| (1S,4r,6R)-1,6-disubstituted spiro[3.3]heptane | Fixed, pseudo-diaxial | ~2.8 |
| trans-1,3-disubstituted cyclohexane | diaxial / diequatorial (flipping) | ~2.5 - 3.1 |
| (1S,4s,6R)-1,6-disubstituted spiro[3.3]heptane | Fixed, pseudo-ax/eq | ~2.9 |
| (Data derived from principles discussed in reference[19]) |
This rigid control allows medicinal chemists to lock in a desired pharmacophore orientation, potentially leading to enhanced target affinity and selectivity.
Case Study 2: Azaspirocycles for Modulating Physicochemical Properties
Replacing common saturated heterocycles like piperidine with an azaspirocycle can dramatically improve a compound's drug-like properties. A key example is the replacement of a lipophilic piperidine with a 2-oxa-6-azaspiro[3.3]heptane moiety. This modification introduces a more polar oxygen atom and alters the molecule's overall shape and basicity (pKa).
| Property | Precursor (with Piperidine) | Spirocyclic Analog | Rationale for Change |
| Lipophilicity (cLogP) | High | Lower | Introduction of ether oxygen increases polarity. |
| Aqueous Solubility | Low | Higher | Increased polarity and reduced crystal packing energy. |
| Basicity (pKa of Nitrogen) | ~8.5 - 9.5 | ~7.5 - 8.5 | Strain and inductive effects of the spirocycle lower the basicity. |
| hERG Inhibition | High Risk | Reduced Risk | Lowered lipophilicity and basicity are known to mitigate hERG binding.[1] |
| (Trends based on data and discussion in reference[1]) |
This strategic replacement demonstrates how a spirocyclic scaffold can be used not just to control conformation for binding, but also to fine-tune the ADME/Tox profile of a drug candidate.[1]
Case Study 3: The Spiro-oxindole Privileged Scaffold
Spiro-oxindoles are ubiquitous in natural products and drug discovery, largely because the spiro-junction at the C3 position of the oxindole core creates a quaternary stereocenter with a fixed, three-dimensional arrangement of substituents.[11][20][21] This is a classic example of using a spirocycle to rigidly orient pharmacophoric elements for optimal interaction with a biological target.
Caption: Spirocyclization fixes the 3D orientation of substituents.
Conclusion: A Rigorous Approach to Molecular Design
The incorporation of spirocyclic rings is a powerful and proven strategy for exerting precise control over a molecule's conformational preference.[1][3] This guide has demonstrated that the unique spiro-junction imparts significant rigidity, which can be leveraged to lock in a bioactive conformation, enhance binding affinity, and improve selectivity.[1][6] By employing a synergistic combination of high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, researchers can rationally design and validate the three-dimensional structure of these complex molecules.
The comparative case studies of spiro[3.3]heptane, azaspirocycles, and spiro-oxindoles highlight the versatility of this approach—not only for optimizing target interactions but also for fine-tuning critical physicochemical and pharmacokinetic properties. As drug discovery continues to venture further into complex chemical space, the deliberate and informed use of spirocyclic scaffolds will remain an indispensable tool for creating the next generation of therapeutics.[7][22]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 4. Spiro compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 7. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, conformational preferences, and biological activity of conformational analogues of the microtubule-stabilizing agents, (–)-zampanolide and (–)-dactylolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mkuniversity.ac.in [mkuniversity.ac.in]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. Charting Biologically Relevant Spirocyclic Compound Space - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxa-Spirocycles: A Strategy for Enhancing Aqueous Solubility and Modulating Lipophilicity
Introduction: Beyond Flatland in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal physicochemical properties is a paramount challenge. The delicate balance between aqueous solubility, essential for formulation and absorption, and lipophilicity, which governs membrane permeability and target engagement, often dictates the success or failure of a therapeutic agent.[1][2] For years, drug discovery was dominated by flat, aromatic structures. However, the "escape from flatland" initiative has driven a paradigm shift towards three-dimensional (3D), sp³-rich molecular architectures that can access novel chemical space and offer superior drug-like properties.[3]
Spirocycles, compounds featuring two rings connected by a single common atom, are exemplary of this 3D approach.[3][4] Their rigid, well-defined conformational arrangement can improve target binding and metabolic stability.[5] This guide delves into a strategic modification of this scaffold: the oxa-spirocycle . By replacing a carbon atom in the spirocyclic core with an oxygen atom, we can profoundly and predictably alter a molecule's properties. This guide provides an in-depth, data-supported comparison of oxa-spirocycles against their carbocyclic analogs, demonstrating their utility in improving water solubility and reducing lipophilicity.
The Physicochemical Imperative: Solubility and Lipophilicity
A drug's journey through the body is a complex interplay of crossing lipid membranes and dissolving in aqueous environments. To quantify these characteristics, medicinal chemists rely on two key parameters:
-
Aqueous Solubility (S) : The maximum concentration of a compound that can dissolve in water. Poor solubility is a major hurdle, leading to low bioavailability and formulation difficulties.[6]
-
Lipophilicity (logP/logD) : This measures a compound's preference for a lipid-like environment versus an aqueous one. The partition coefficient (logP ) is used for neutral compounds, while the distribution coefficient (logD ) is pH-dependent and more physiologically relevant for ionizable drugs.[1][7] High lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.
The strategic incorporation of an oxygen atom into a spirocyclic scaffold—creating an oxa-spirocycle—is a powerful tactic to favorably modulate these properties. The introduction of the polar ether oxygen enhances polarity and provides a hydrogen bond acceptor site, directly addressing the core challenges of high lipophilicity and low solubility.[8][9]
Caption: Logical workflow from physicochemical problem to solution via oxa-spirocycles.
Comparative Analysis: The Impact of a Single Atom
The most compelling evidence for the benefits of oxa-spirocycles comes from direct, side-by-side comparisons with their carbocyclic counterparts. Research by Mykhailiuk et al. provides definitive experimental data on this "atomic mutation" strategy.[8][10][11] The incorporation of an oxygen atom into the spirocyclic unit resulted in a dramatic improvement in water solubility—in one case by up to 40 times—and a consistent, favorable reduction in lipophilicity.[10][11][12]
The data below summarizes the experimental findings for three matched pairs of compounds.
| Compound Pair | Structure (Carbocycle) | Structure (Oxa-Spirocycle) | Aqueous Solubility (μM) | Lipophilicity (logD at pH 7.4) | Fold Change in Solubility | ΔlogD |
| Pair A | 66 (Spirocycle) | 67 (Oxa-Spirocycle) | 9 (66) vs. 360 (67) | 4.5 (66) vs. 3.6 (67) | 40x Increase | -0.9 |
| Pair B | 69 (Spirocycle) | 70 (Oxa-Spirocycle) | 7 (69) vs. 118 (70) | 4.9 (69) vs. 4.0 (70) | ~17x Increase | -0.9 |
| Pair C | 72 (Spirocycle) | 73 (Oxa-Spirocycle) | <5 (72) vs. 34 (73) | 4.4 (72) vs. 3.6 (73) | >7x Increase | -0.8 |
Data sourced from Mykhailiuk et al., Chemical Science, 2021.[8][12]
Dissecting the Data:
The results are unequivocal. In every case, the simple isosteric replacement of a methylene (-CH₂-) group with an ether (-O-) linkage yielded a molecule with vastly superior aqueous solubility.
-
For Pair A , the transformation of spirocycle 66 into oxa-spirocycle 67 boosted water solubility from a mere 9 µM to a much more favorable 360 µM.[8][12]
-
This dramatic increase in solubility is complemented by a significant and beneficial decrease in lipophilicity. The logD value dropped by nearly a full logarithmic unit (from 4.5 to 3.6), moving the compound into a more desirable physicochemical space.[8][12] A ΔlogD of approximately -1.0 was consistently observed across the different structural pairs.[12]
This evidence strongly supports the hypothesis that oxa-spirocycles serve as superior scaffolds for achieving drug-like properties compared to their all-carbon analogs.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, it is crucial to detail the methodologies employed. The following protocols represent the gold standard for determining thermodynamic solubility and lipophilicity.
Caption: Parallel workflows for experimental solubility and lipophilicity determination.
Protocol 1: Aqueous Solubility by Shake-Flask Method
This method is considered the "gold standard" as it measures the equilibrium (thermodynamic) solubility of a compound, reflecting its most stable state.[13][14][15]
Rationale: This protocol is chosen over kinetic methods because it provides a true measure of a compound's intrinsic solubility, which is critical for predicting oral absorption and guiding formulation development. High-throughput kinetic methods are useful for screening but are less precise.[14][16]
Methodology:
-
Preparation: Add an excess amount of the solid test compound to a vial containing a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to create a slurry.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Centrifuge the slurry at high speed to pellet the excess solid. Carefully remove an aliquot of the clear supernatant, ensuring no solid particles are transferred. A secondary filtration step may be used for validation.
-
Quantification: Prepare a standard curve of the test compound in a suitable solvent (e.g., DMSO or acetonitrile). Analyze the supernatant sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Result: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.
Protocol 2: Lipophilicity by Shake-Flask logD Method
This direct measurement protocol is robust and provides an accurate determination of the distribution coefficient at a physiologically relevant pH.[17][18][19]
Rationale: The shake-flask method directly measures the partitioning of a compound between an organic and an aqueous phase, providing an unambiguous logD value. While chromatographic methods (RP-HPLC) are faster for screening, they are indirect and rely on correlation with known standards.[1][20] For definitive data, the direct shake-flask approach is superior.
Methodology:
-
Phase Saturation: Prepare the two immiscible phases by mixing n-octanol and the aqueous buffer (pH 7.4) in a large vessel. Shake vigorously for 24 hours and then allow the layers to separate completely. This ensures that each phase is pre-saturated with the other, preventing volume changes during the experiment.
-
Compound Addition: Add a known amount of the test compound (typically from a concentrated stock solution in a volatile solvent that is then evaporated) to a vial. Add precise volumes of the pre-saturated n-octanol and the pre-saturated aqueous buffer (e.g., in a 1:1 ratio).
-
Equilibration: Seal the vial and shake gently for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two layers.
-
Quantification: Carefully take an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated HPLC-UV method against appropriate standard curves.
-
Calculation: Calculate the logD using the formula: logD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous buffer]) .
Conclusion and Outlook
The evidence presented in this guide demonstrates that the incorporation of an oxygen atom into a spirocyclic framework is a highly effective and predictable strategy for optimizing key physicochemical properties. Oxa-spirocycles consistently exhibit dramatically increased aqueous solubility (by over an order of magnitude) and beneficially reduced lipophilicity (ΔlogD ≈ -1.0) when compared directly to their carbocyclic parent structures.[8][12] This makes them exceptionally valuable scaffolds in drug discovery, particularly when addressing lead compounds hampered by poor ADME properties. By leveraging this simple yet powerful "atomic mutation," researchers and drug development professionals can more efficiently navigate the complex challenges of medicinal chemistry and accelerate the journey towards successful clinical candidates.
References
- 1. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. researchgate.net [researchgate.net]
- 20. encyclopedia.pub [encyclopedia.pub]
Beyond the Classic: A Comparative Guide to the Enhanced Biological Activities of Aspirin Derivatives
Introduction: Re-engineering a Centennial Drug for Modern Challenges
Acetylsalicylic acid, or aspirin, is one of history's most successful drugs, with a well-documented profile as an anti-inflammatory, analgesic, antiplatelet, and antipyretic agent.[1] Its primary mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[2] However, the therapeutic utility of aspirin is constrained by significant dose-related side effects, most notably gastrointestinal (GI) ulceration and bleeding, stemming from its inhibition of the constitutively expressed COX-1 enzyme responsible for mucosal protection.[1]
This inherent limitation has driven the development of aspirin derivatives. The core objective of this molecular engineering is twofold: first, to mitigate the parent drug's toxicity, particularly GI damage, and second, to enhance its efficacy and even unlock new therapeutic potential in areas like oncology.[3] By chemically modifying aspirin—for instance, by adding nitric oxide (NO) or hydrogen sulfide (H₂S) donating moieties or by creating phospho-aspirin—researchers have developed compounds with demonstrably superior activity and safety profiles.[1][4]
This guide provides an in-depth comparison of the biological activities of key aspirin derivatives against the parent drug, supported by experimental data and detailed protocols. We will explore the mechanistic rationale behind these enhancements and provide the necessary tools for researchers to validate these findings in their own work.
I. Anti-Inflammatory and Analgesic Activity: Enhancing Efficacy
Aspirin's anti-inflammatory and analgesic effects are primarily mediated by the inhibition of COX enzymes. Derivatives have been designed to modulate this activity, often resulting in enhanced potency.
Comparative Anti-Inflammatory Data
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate acute inflammation. The reduction in paw swelling over time indicates a compound's anti-inflammatory efficacy.
| Compound | Dose | Time (hours) | % Inhibition of Edema | Source(s) |
| Aspirin | 100 mg/kg | 5 | 40.58% | [5] |
| Aspirin | 100 mg/kg | 7 | 68% | [6] |
| Nitroaspirin (NO-Aspirin) | 100 mg/kg | 6 | 46.9% | [7] |
| Aspirin-entrapped SLM | - | 7 | 78% | [6] |
| Solid Lipid Microparticle formulation |
As shown, while nitroaspirin shows comparable activity to aspirin, novel formulations like solid lipid microparticles can enhance the anti-inflammatory effect.[6][7]
Comparative Analgesic Data
The acetic acid-induced writhing test in mice is a common model for assessing peripheral analgesic activity. The irritant action of acetic acid induces abdominal constrictions (writhes), and a reduction in the number of writhes indicates an analgesic effect.[5]
| Compound | Dose (oral) | Mean Writhing Count | % Inhibition | Source(s) |
| Control (Saline) | - | 43.67 ± 0.98 | 0% | [8] |
| Aspirin | 100 mg/kg | 12.33 ± 0.49 | 71.8% | [8] |
| Aspirin | 100 mg/kg | - | 38.19% | [9] |
| Nitroaspirin (NO-Aspirin) | ~55 mg/kg (154.7 µmol/kg) | - | ED₅₀ | [7] |
| Aspirin | ~44 mg/kg (242.8 µmol/kg) | - | ED₅₀ | [7] |
| *ED₅₀ is the dose required to produce a 50% maximal effect. A lower ED₅₀ indicates higher potency. |
Nitroaspirin demonstrates a significantly lower ED₅₀ value compared to aspirin, indicating it is a more potent analgesic in this model.[7]
II. Cyclooxygenase (COX) Inhibition: The Core Mechanism Refined
Aspirin's therapeutic effects and its primary side effect (GI toxicity) are directly linked to its inhibition of COX-1 and COX-2. Aspirin is a more potent inhibitor of COX-1 than COX-2.[10] The goal for many derivatives is to either increase COX-2 selectivity or to counteract the GI-damaging effects of COX-1 inhibition.
Comparative COX Inhibition Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source(s) |
| Aspirin | 3.57 | 29.3 | 0.12 | [11] |
| Celecoxib | 8.3 | 15 | 0.55 | [12] |
| Ibuprofen | 1.4 | - | - | [3] |
| *Included for comparison as a well-known COX inhibitor. |
The data confirms aspirin's preference for COX-1.[11] While direct IC₅₀ comparisons for many novel derivatives are dispersed across literature, the functional outcomes (e.g., reduced GI toxicity) suggest their mechanisms successfully bypass the negative consequences of potent COX-1 inhibition.
III. Anticancer Activity: A New Frontier for Aspirin Derivatives
One of the most exciting developments in aspirin research is its emerging role in cancer therapy and prevention. Aspirin derivatives, particularly phospho-aspirin, have demonstrated dramatically enhanced anticancer potency compared to the parent drug.
Mechanism of Enhanced Anticancer Effect
While aspirin's anticancer effects are partly linked to COX-2 inhibition, its derivatives often employ additional, more potent mechanisms.[13] For example, Phospho-aspirin-2 (PA-2) has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) signaling, induce acetylation and activation of the tumor suppressor p53, and generate oxidative stress within cancer cells, leading to apoptosis.[13]
Comparative Anticancer Data (IC₅₀ Values)
The potency of these compounds is evident when comparing their IC₅₀ values against various cancer cell lines.
| Cell Line | Compound | 24-hour IC₅₀ (µM) | Fold-Potency Increase vs. Aspirin | Source(s) |
| MCF-7 (ER+ Breast Cancer) | Aspirin | >2000 | - | [14] |
| Phospho-Aspirin-2 | 248 | ~8x | [14] | |
| T-47D (ER+ Breast Cancer) | Aspirin | >2000 | - | [14] |
| Phospho-Aspirin-2 | 208 | ~9x | [14] | |
| MDA-MB-231 (TNBC) | Aspirin | >3000 | - | [1] |
| Phospho-Aspirin-2 | 13 | >230x | [1] | |
| BT-20 (TNBC) | Aspirin | >3000 | - | [1] |
| Phospho-Aspirin-2 | 17 | >175x | [1] | |
| *Triple-Negative Breast Cancer |
The data clearly illustrates that phospho-aspirin is orders of magnitude more potent than aspirin in inhibiting the growth of multiple breast cancer cell lines.[1][14]
IV. Gastrointestinal Safety: Overcoming Aspirin's Achilles' Heel
The primary motivation for developing aspirin derivatives is to reduce GI toxicity. This is achieved by either masking the acidic carboxyl group responsible for topical irritation or by delivering a cytoprotective molecule, like nitric oxide, to the gastric mucosa.[15]
Mechanism of GI Protection by NO-Aspirin
Nitric oxide (NO) is a key signaling molecule that helps maintain the integrity of the gastrointestinal mucosa by increasing protective mucus and bicarbonate secretion and enhancing mucosal blood flow.[15] NO-aspirin is designed to release NO locally, counteracting the damage caused by the aspirin-mediated depletion of prostaglandins.[15]
Comparative Gastric Ulcer Data
The ulcer index is a quantitative measure of gastric damage in animal models. A lower ulcer index indicates better gastrointestinal safety.
| Treatment | Dose | Ulcer Index (Mean) | % Reduction vs. Aspirin | Source(s) |
| Control (Vehicle) | - | 0 | - | [16][17] |
| Aspirin | 500 mg/kg | 25-30 (approx.) | 0% | [16][18] |
| NO-Aspirin (NCX-4016) | Equimolar to Aspirin | Virtually 0 | ~100% | [19] |
| Omeprazole + Aspirin | 10 mg/kg + 500 mg/kg | ~2.5 (90% reduction) | 90% | [18] |
Studies show that NO-aspirin is "virtually devoid of gastric damage," offering a significant safety advantage over standard aspirin.[19] Its protective effect is comparable to or even exceeds that of co-administering a proton pump inhibitor like omeprazole with aspirin.[18]
V. Antiplatelet Activity: A Delicate Balance
Aspirin's antiplatelet effect, crucial for cardiovascular protection, is due to the irreversible inhibition of COX-1 in platelets, which blocks the synthesis of thromboxane A2 (TXA2), a potent platelet aggregator. Derivatives must retain sufficient antiplatelet activity to be effective in cardiovascular prevention.
While the primary metabolite of aspirin, salicylic acid, has little antiplatelet activity, the parent aspirin molecule is the key mediator. The design of derivatives often ensures that aspirin is released systemically to exert its antiplatelet effects after safe passage through the stomach. For example, studies comparing equimolar doses of NO-aspirin and aspirin show similar blood salicylate levels, indicating that the aspirin moiety becomes bioavailable to act on platelets.[19]
Experimental Workflows & Protocols
To ensure scientific rigor and reproducibility, detailed, self-validating protocols for the key assays discussed are provided below.
Diagram: General Experimental Workflow
References
- 1. Phospho-aspirin (MDC-22) inhibits breast cancer in preclinical animal models: an effect mediated by EGFR inhibition, p53 acetylation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmph.com [ijcmph.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-Aspirin-2 (MDC-22) Inhibits Estrogen Receptor Positive Breast Cancer Growth Both In Vitro and In Vivo by a Redox-Dependent Effect | PLOS One [journals.plos.org]
- 15. Anti-ulcer activity of Lucer against experimentally induced gastric ulcers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiulcer activity of water soaked Glycine max L. grains in aspirin induced model of gastric ulcer in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gastroprotective Effect of Anisomeles indica on Aspirin-Induced Gastric Ulcer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijsdr.org [ijsdr.org]
- 19. derangedphysiology.com [derangedphysiology.com]
A Senior Application Scientist's Guide to the Performance of Diazaspiro[5.5]undecan-2-one Derivatives in Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that confer advantageous properties is relentless. Among these, spirocyclic systems have emerged as powerful tools, offering a defined three-dimensional architecture that can significantly enhance potency, selectivity, and pharmacokinetic profiles.[1][2][3] The diazaspiro[5.5]undecane core, particularly its 1,9-diazaspiro[5.5]undecan-2-one variant, represents a "privileged scaffold". This designation stems from its recurring appearance in compounds targeting a wide array of biological entities, suggesting an inherent versatility for molecular recognition.[4] These derivatives have demonstrated significant potential in developing new therapeutics for a variety of diseases, including cancer, metabolic disorders, pain, and inflammatory conditions.[4]
This guide provides a comparative analysis of the performance of various diazaspiro[5.5]undecan-2-one derivatives, supported by experimental data from seminal studies. We will delve into their structure-activity relationships (SAR), showcase their superior performance against various therapeutic targets, and provide detailed protocols for their evaluation. The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a target and allows for a more precise orientation of substituents into binding pockets, often leading to improved drug-like properties compared to more flexible or planar analogs.[5][6]
Comparative Performance Analysis Across Therapeutic Areas
The true measure of a scaffold's utility is its applicability across diverse biological targets. The diazaspiro[5.5]undecan-2-one framework has proven to be a fertile ground for discovering potent and selective modulators of various enzymes and receptors.
Oncology: Targeting Key Cancer Pathways
The diazaspiro moiety has been successfully incorporated into inhibitors of several critical cancer targets.
-
METTL3 Inhibition: The METTL3/METTL14 complex is an RNA methyltransferase and a key player in N6-methyladenosine (m6A) modification, which is dysregulated in various cancers like acute myeloid leukemia (AML).[7][8][9] A medicinal chemistry campaign starting from a high-throughput screening hit led to the development of highly potent 1,4,9-triazaspiro[5.5]undecan-2-one derivatives. The lead compound, UZH2 , demonstrated a remarkable 1400-fold improvement in potency, achieving a single-digit nanomolar IC50.[7][8] This optimization was guided by crystallography and focused on improving both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] UZH2 showed excellent target engagement in cancer cell lines, reducing the m6A/A ratio of polyadenylated RNA, a key biomarker of METTL3 activity.[8][10]
-
Kinase Inhibition (CDK7, Syk, LRRK2): Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The diazaspiro[5.5]undecane scaffold has been effectively used as a substituent to create potent kinase inhibitors.[4]
-
A pyrazolo[1,5-a][4][7][11]triazine derivative featuring a 1,9-diazaspiro[5.5]undecane moiety showed potent inhibition of Cyclin-dependent kinase 7 (CDK7) with an IC50 value of ≤5 nM, placing it among the most active compounds in its class for cancer treatment.[4]
-
As an inhibitor of Spleen tyrosine kinase (Syk) , involved in inflammatory diseases and B-cell malignancies, a 1,9-diazaspiro[5.5]undecan-2-one derivative exhibited an IC50 of < 100 nM.[4]
-
For neurodegenerative disorders like Parkinson's disease, a derivative targeting Leucine-rich repeat kinase 2 (LRRK2) showed a respectable IC50 of 14 nM.[4]
-
Table 1: Performance of Diazaspiro[5.5]undecan-2-one Derivatives in Oncology & Kinase Inhibition
| Compound Class/Example | Target | Performance Metric | Value | Therapeutic Area |
|---|---|---|---|---|
| 1,4,9-Triazaspiro[5.5]undecan-2-one (UZH2 ) | METTL3 | IC50 (TR-FRET Assay) | 5 nM | Cancer (AML, Prostate)[7][8] |
| Pyrazolo[1,5-a][4][7][11]triazine derivative | CDK7 | IC50 | ≤5 nM | Cancer[4] |
| N-phenylpyrimidin-2-amine derivative | Syk | IC50 | < 100 nM | Inflammation, Cancer[4] |
| 3-(pyridin-4-yl)-1H-indazole derivative | LRRK2 | IC50 | 14 nM | Parkinson's Disease[4] |
Metabolic and Inflammatory Disorders
The scaffold's utility extends to metabolic and immune-related targets.
-
Acetyl-CoA Carboxylase (ACC) Inhibition: ACC inhibitors are pursued for treating metabolic syndrome and obesity. A SAR study on pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-one derivatives identified compounds with potent ACC1/ACC2 inhibition. However, the study highlighted a common challenge in drug discovery: balancing potency with good pharmacokinetic properties, as increasing substituent bulk to improve potency negatively impacted human liver microsome (HLM) stability.[4]
-
RORγ Inhibition: The Retinoid-related orphan receptor gamma (RORγ) is a key regulator of Th17 cell differentiation, making it an attractive target for autoimmune diseases. An arene-fused 1,9-diazaspiro[5.5]undecan-2-one derivative was identified as a good RORγ inhibitor with an IC50 of 31 nM.[4]
-
CCR5 Antagonism: The CCR5 receptor is a critical co-receptor for HIV entry into host cells. A novel series of 3,9-diazaspiro[5.5]undeca-2-one derivatives were developed as potent and selective CCR5 antagonists, with one compound demonstrating an attractive combination of antiviral potency, selectivity, and a favorable pharmacokinetic profile.[11]
Table 2: Performance Against Metabolic and Inflammatory Targets
| Compound Class/Example | Target | Performance Metric | Value | Therapeutic Area |
|---|---|---|---|---|
| Benzimidazole derivative (Compound 18 ) | DGAT1 | IC50 | 49.0 nM | Obesity[4] |
| Arene-fused piperidine derivative | RORγ | IC50 | 31 nM | Autoimmune Diseases[4] |
| 3,9-Diazaspiro[5.5]undeca-2-one (Compound 32 ) | CCR5 | Antiviral Potency | Potent & Selective | HIV[11] |
Pain Management: A Dual-Action Approach
A novel series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were designed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists.[12][13] This dual-action mechanism is a promising strategy for developing potent analgesics with a potentially better safety profile than traditional opioids.[12] The lead compound, 15au , showed a balanced profile and potent analgesic activity in preclinical models, comparable to oxycodone.[13]
The Spirocyclic Advantage: Causality Behind Performance
The superior performance of these derivatives is not coincidental; it is rooted in the fundamental physicochemical properties imparted by the spirocyclic core.
-
Improved DMPK Properties: Compared to planar aromatic systems, spirocycles often increase three-dimensionality and reduce planarity. This frequently leads to improved aqueous solubility and metabolic stability, two critical hurdles in drug development.[5][14] A direct comparison between a planar compound and its spirocyclic analog showed that the spirocycle maintained biological activity while demonstrating superior solubility and stability in human liver microsomes.[14]
-
Structural Rigidity and Novelty: The rigid nature of the spiro scaffold pre-organizes the molecule for binding, potentially increasing potency and selectivity.[1] This structural rigidity also allows exploration of novel chemical space, providing a path to new intellectual property.[1]
Caption: Logical relationships between scaffold properties and drug-like outcomes.
Key Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the evaluation of these compounds relies on a cascade of robust, self-validating assays.
Protocol 1: In Vitro Potency Assessment (TR-FRET Assay for METTL3)
This assay quantitatively measures the inhibition of the METTL3 enzyme. The choice of Time-Resolved Förster Resonance Energy Transfer (TR-FRET) provides a highly sensitive, low-background signal suitable for high-throughput screening.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT). Dilute recombinant METTL3/METTL14 complex, biotinylated RNA substrate, and S-adenosyl methionine (SAM) cofactor in assay buffer. Prepare serial dilutions of the diazaspiro test compounds in DMSO, followed by dilution in assay buffer.
-
Reaction Incubation: In a 384-well assay plate, add the test compound dilutions, followed by the METTL3/METTL14 enzyme complex. Initiate the reaction by adding the RNA substrate and SAM. Incubate at room temperature for a specified time (e.g., 60 minutes). The incubation allows the enzymatic reaction to proceed; its duration is optimized to remain in the linear range of product formation.
-
Detection: Stop the reaction and add the detection reagents: Europium-labeled anti-m6A antibody and Streptavidin-Allophycocyanin (SA-APC). The antibody binds to the methylated RNA product, and the SA-APC binds to the biotinylated RNA.
-
Signal Reading: Incubate for 60 minutes to allow detection reagents to bind. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement (m6A/A Ratio Quantification)
This protocol validates that the compound inhibits the target in a physiological context. It measures the direct downstream consequence of METTL3 inhibition in cancer cells.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MOLM-13 leukemia cells) and allow them to adhere overnight.[10] Treat the cells with various concentrations of the diazaspiro inhibitor (and a DMSO vehicle control) for a defined period (e.g., 16-24 hours).[10]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit), followed by poly(A) RNA purification using oligo(dT)-magnetic beads. This step isolates the mRNA, which is the primary target of METTL3.
-
RNA Digestion: Digest the purified poly(A) RNA into single nucleosides using nuclease P1 and alkaline phosphatase. This enzymatic digestion is crucial for releasing the individual adenosine and N6-methyladenosine bases for quantification.
-
LC-MS/MS Analysis: Analyze the digested nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separate the nucleosides (adenosine and m6A) by chromatography and detect them by mass spectrometry using specific parent-to-daughter ion transitions.
-
Quantification: Generate standard curves for both adenosine and m6A. Calculate the amount of each in the samples and express the result as a ratio of m6A to total adenosine (m6A/A). Determine the EC50 by plotting the m6A/A ratio against inhibitor concentration.
Caption: A typical experimental workflow for evaluating diazaspiro derivatives.
Protocol 3: In Vitro Metabolic Stability (Liver Microsome Assay)
This assay predicts how quickly a compound will be metabolized in the liver, a key determinant of its in vivo half-life.
Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH-regenerating system (cofactor solution). Dilute the test compound to a final concentration (e.g., 1 µM) in a phosphate buffer.
-
Incubation: Pre-warm the compound and HLM mixture at 37°C. Initiate the metabolic reaction by adding the pre-warmed cofactor solution. This step simulates the enzymatic environment of the liver.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard). The quench solution stops the enzymatic reaction and precipitates the proteins.
-
Sample Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant, which contains the remaining parent compound, by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Conclusion and Future Outlook
The diazaspiro[5.5]undecan-2-one scaffold has unequivocally demonstrated its value in drug discovery, serving as a robust platform for the development of potent and selective modulators for a multitude of therapeutic targets. The derivatives exhibit compelling performance, often driven by the scaffold's inherent ability to confer favorable three-dimensional geometry and improved physicochemical properties. The successful development of nanomolar inhibitors for targets like METTL3 underscores the scaffold's potential.
Future explorations will likely focus on expanding the diversity of substitution patterns, further exploring different isomers, and applying these scaffolds to novel and challenging biological targets. As synthetic methodologies become more advanced, we can expect to see an even greater proliferation of these powerful structures in the pipelines of clinical candidates, ultimately contributing to the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. benchchem.com [benchchem.com]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace-CRIS [zora.uzh.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
As a novel building block in medicinal chemistry and drug development, Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (CAS No. 934664-42-3) requires meticulous handling and disposal to ensure laboratory safety and environmental compliance.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, from the point of generation to final collection.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation. This compound is classified as a hazardous substance.[3]
Key Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate that the compound and its containers be treated as hazardous waste. Direct disposal into standard trash or down the sewer drain is strictly prohibited, as this can lead to environmental contamination and pose risks to public health.[4][5] All waste generated, including contaminated consumables, must be managed through a designated hazardous waste program.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 185.22 g/mol | PubChem[1] |
| CAS Number | 934664-42-3 | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
Pre-Disposal: Waste Accumulation in the Laboratory
Proper waste management begins the moment a chemical is deemed unusable.[4] The following steps ensure safe and compliant accumulation within the laboratory prior to collection.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation.[6][7] This area must be under the control of the laboratory personnel.
-
Action: Choose a secondary containment tray in a fume hood or a designated cabinet away from incompatible materials. The SAA must be clearly marked.
-
Causality: Designating an SAA prevents accidental mixing of incompatible wastes and contains potential spills, minimizing exposure risks.[6]
Step 2: Select an Appropriate Waste Container The container must be compatible with the chemical waste.
-
Action: Use a clean, sealable container, preferably made of high-density polyethylene (HDPE). The container must have a screw-top cap that can be securely closed.[6]
-
Causality: Improper containers can degrade, leak, or react with the waste. A secure cap is an OSHA and EPA requirement to prevent the release of vapors and spills. Containers must remain closed except when adding waste.[4][6]
Step 3: Label the Waste Container Proper labeling is a critical compliance point.
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste label. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents used in the waste mixture. Do not use abbreviations or formulas.
-
The specific hazard characteristics (e.g., Irritant).
-
The date the accumulation started.
-
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers, which is a core tenet of OSHA's Hazard Communication Standard.[8][9] It also provides essential information for the final disposal facility.
Step-by-Step Disposal Workflow
The following workflow outlines the procedural steps for disposing of various waste streams containing this compound.
Caption: Disposal workflow for this compound.
Protocol Details:
-
Unused or Expired Neat Compound:
-
If the original container is intact and properly labeled, it can serve as the waste container. Add a hazardous waste label to it.
-
If the container is compromised, carefully transfer the contents to a designated hazardous waste container and label it accordingly.
-
-
Solutions Containing the Compound:
-
This waste stream should be collected in a dedicated liquid hazardous waste container.
-
Do not mix this waste with other streams, such as halogenated solvents or heavy metals, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10] Segregation prevents dangerous chemical reactions.[6]
-
-
Contaminated Labware and PPE:
-
Sharps: Needles, contaminated broken glass, and blades must be placed in a designated sharps container labeled for hazardous chemical contamination.[10]
-
Solid Waste: Contaminated gloves, weigh boats, and pipette tips should be collected in a separate, clearly labeled container for solid hazardous waste.[10] Double-bagging is recommended to prevent exposure.
-
Empty Containers: An empty container that held this compound is still considered hazardous waste. Deface the original label to avoid confusion, and dispose of it through the hazardous waste program.[4] For acutely hazardous "P-listed" wastes, containers must be triple-rinsed, with the rinsate collected as hazardous waste; however, this compound is not typically P-listed, so standard hazardous waste disposal of the empty container is the default procedure.[4][7]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the spill.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution.
Regulatory and Compliance Framework
All chemical disposal procedures are governed by federal and state regulations.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from generation to disposal.[11] These regulations are found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[12]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace, which includes proper handling and disposal procedures.[8][9][13]
Compliance is not optional. It is a legal requirement and a cornerstone of a safe research environment. Laboratories are considered hazardous waste generators and must adhere to these standards.[14]
Best Practices: Waste Minimization
Beyond disposal, a key principle of modern laboratory management is waste minimization.[7]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[7]
-
Scale Reduction: When possible, reduce the scale of experiments to generate less waste.[7]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.[7]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C9H15NO3 | CID 66521770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. epa.gov [epa.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
